Dox-btn2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H64N4O18S |
|---|---|
Molecular Weight |
1017.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C48H64N4O18S/c1-25-42(57)28(50-35(56)10-12-65-14-16-67-18-19-68-17-15-66-13-11-49-34(55)9-4-3-8-32-41-29(24-71-32)51-47(62)52-41)20-36(69-25)70-31-22-48(63,33(54)23-53)21-27-38(31)46(61)40-39(44(27)59)43(58)26-6-5-7-30(64-2)37(26)45(40)60/h5-7,25,28-29,31-32,36,41-42,53,57,59,61,63H,3-4,8-24H2,1-2H3,(H,49,55)(H,50,56)(H2,51,52,62)/t25-,28-,29-,31-,32-,36-,41-,42+,48-/m0/s1 |
InChI Key |
DCKCIGIDNRWJOI-ULGYFOFFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dox-btn2: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dox-btn2 is a biotinylated derivative of the widely-used chemotherapeutic agent Doxorubicin. This modification, where a biotin molecule is conjugated to the 3'-amino group of the daunosamine sugar, significantly alters its subcellular localization and, consequently, its primary application. While Doxorubicin exerts its cytotoxic effects primarily through nuclear DNA intercalation, this compound is predominantly localized in the cytoplasm, making it a valuable tool for cellular imaging and potentially for studying cytoplasmic drug interactions. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound, with a focus on its use as a molecular probe.
Core Structure and Chemical Identity
This compound is structurally composed of the Doxorubicin backbone linked to a biotin moiety via a polyethylene glycol (PEG) spacer. The conjugation occurs at the 3'-amino position of the daunosamine sugar of Doxorubicin.[1][2][3] This modification is key to its altered biological activity.
Chemical Structure:
Caption: 2D representation of the general structure of this compound.
Physicochemical Properties
| Property | Doxorubicin (Parent Compound) | This compound (Conjugate) | Reference |
| CAS Number | 23214-92-8 | 3026061-31-1 | [1][2][4][5] |
| Molecular Formula | C27H29NO11 | C48H64N4O18S | [1][2][4][5] |
| Molecular Weight | 543.5 g/mol | 1017.10 g/mol | [1][2][4][5] |
| Appearance | Red, crystalline solid | Brown to orange solid | [6] |
| Calculated XLogP3-AA | -0.6 | Not available (expected to be more hydrophilic) | [7] |
| Hydrogen Bond Donors | 6 | 9 | [7] |
| Hydrogen Bond Acceptors | 12 | 18 | [7] |
| Rotatable Bond Count | 5 | 26 | [7] |
| Solubility | Soluble in water, DMSO | Soluble in DMSO | [2][6] |
| SMILES | Not applicable | OC=1C2=C(--INVALID-LINK--(NC(=O)N5)[H])[H])=O)=O)--INVALID-LINK----INVALID-LINK--O3">C@@HC--INVALID-LINK--(O)C2)C(O)=C6C1C(=O)C=7C(C6=O)=C(OC)C=CC7 | [3] |
Note: The increased number of hydrogen bond donors and acceptors, along with the PEG linker, suggests that this compound has increased hydrophilicity compared to Doxorubicin.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the conjugation of Doxorubicin to a biotin molecule functionalized with a PEG linker. A representative synthesis scheme is outlined below, based on similar biotinylation procedures for Doxorubicin.[8]
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Activation of Biotin-PEG: A commercially available biotin with a PEG linker and a terminal carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Conjugation to Doxorubicin: Doxorubicin hydrochloride is dissolved in anhydrous DMF or DMSO, and a base such as diisopropylethylamine (DIPEA) or triethylamine is added to neutralize the hydrochloride and deprotonate the 3'-amino group. The activated Biotin-PEG-NHS ester is then added to the Doxorubicin solution.
-
Reaction: The reaction mixture is stirred at room temperature, protected from light, for several hours to overnight to allow for the formation of a stable amide bond between the 3'-amino group of Doxorubicin and the NHS ester of the Biotin-PEG linker.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the this compound conjugate from unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify the structure.
Live-Cell Imaging with this compound
This compound's intrinsic fluorescence and its cytoplasmic localization make it suitable for live-cell imaging applications.[1][2][3] The following is a general protocol that can be adapted for specific cell types and experimental questions.
Caption: Experimental workflow for live-cell imaging using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber for 37°C and 5% CO2)
-
Appropriate filter sets for Doxorubicin fluorescence (Excitation ~480 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow overnight in a cell culture incubator.
-
Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells with the this compound solution for a predetermined amount of time (e.g., 30 minutes to several hours) in the cell culture incubator. The optimal incubation time will depend on the cell type and experimental goals.
-
Washing (Optional): For some applications, it may be desirable to wash the cells with fresh, pre-warmed medium to remove any unbound this compound and reduce background fluorescence.
-
Imaging: Place the imaging dish on the stage of the fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate filter sets. Time-lapse imaging can be performed to track the localization of this compound over time.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization, intensity, and any dynamic changes in the this compound signal.
Mechanism of Action and Cellular Signaling
The mechanism of action of this compound is expected to differ significantly from that of Doxorubicin due to its altered subcellular distribution.
Doxorubicin's Nuclear and Oxidative Stress Pathways:
Doxorubicin primarily acts in the nucleus, where it intercalates into DNA, leading to the inhibition of topoisomerase II and subsequent DNA damage.[9][10][11] This triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[12][13] Additionally, Doxorubicin can generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, causing oxidative stress and damage to cellular components.[10][11]
Caption: Major signaling pathways of the parent compound, Doxorubicin.
Implications for this compound:
Given that this compound is primarily localized in the cytoplasm, its ability to directly interact with nuclear DNA and inhibit topoisomerase II is likely significantly reduced.[1][2][3] Therefore, its cellular effects may be more dependent on cytoplasmic targets and the generation of ROS in the cytoplasm and mitochondria. The biotin moiety also allows for potential interactions with biotin-binding proteins and can be used for affinity-based pulldown experiments to identify cytoplasmic binding partners.
Conclusion
This compound represents a valuable chemical probe derived from Doxorubicin. Its unique cytoplasmic localization, conferred by the biotin-PEG conjugate, shifts its utility from a direct chemotherapeutic agent to a tool for cellular imaging and the study of cytoplasmic drug interactions. The information and protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. Further investigation is warranted to fully elucidate the specific cytoplasmic targets and signaling pathways modulated by this compound, which may reveal novel mechanisms of Doxorubicin-related cellular effects outside of the nucleus.
References
- 1. This compound|CAS 3026061-31-1 |DC Chemicals [dcchemicals.com]
- 2. This compound|3026061-31-1|COA [dcchemicals.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. chiralen.com [chiralen.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound (Biotin Labeled Doxorubicin) | 生物素标记的阿霉素 | MCE [medchemexpress.cn]
- 7. china.guidechem.com [china.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials | MDPI [mdpi.com]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Uptake and Localization of Dox-btn2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely utilized in cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical efficacy is often limited by dose-dependent cardiotoxicity and the development of multidrug resistance. To overcome these limitations, various derivatives and conjugates of doxorubicin have been developed to enhance tumor-specific delivery and alter its intracellular trafficking.
Dox-btn2 is a conjugate of doxorubicin where biotin is attached at the 3'-NH2 position. This modification has been observed to significantly alter its subcellular localization compared to the parent drug. While doxorubicin predominantly accumulates in the nucleus to exert its cytotoxic effects on DNA, this compound is primarily found in the cytoplasm.[1] This technical guide provides a comprehensive overview of the cellular uptake and localization of this compound, including potential mechanisms, experimental protocols for its study, and relevant signaling pathways. It is important to note that while specific quantitative data and detailed studies on this compound are limited, this guide draws upon available information for this compound and related biotinylated doxorubicin conjugates to provide a foundational understanding for researchers in the field.
Cellular Uptake and Localization of this compound
The conjugation of biotin to doxorubicin is hypothesized to alter its cellular entry mechanism from passive diffusion, which is characteristic of doxorubicin, to a more active uptake process, potentially involving receptor-mediated endocytosis.
Key Observations:
-
Cytoplasmic Localization: Unlike doxorubicin, which concentrates in the nucleus, this compound is predominantly localized in the cytoplasm.[1] This suggests that the biotin moiety may hinder nuclear import or that the conjugate is retained within cytoplasmic organelles.
-
Potential for Biotin Receptor-Mediated Uptake: The presence of biotin suggests a potential for targeted uptake in cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT). This could be a mechanism for selective delivery to cancer cells.
Quantitative Data on Cellular Uptake and Localization
Specific quantitative data for the cellular uptake and localization of this compound is not extensively available in the public domain. The following table provides a template for the types of quantitative data that are crucial for characterizing the behavior of this compound. Researchers are encouraged to generate such data for a comprehensive understanding.
| Parameter | Cell Line | This compound Concentration | Incubation Time | Method | Result | Reference |
| Cellular Uptake | ||||||
| Mean Fluorescence Intensity | U2OS | 1 µM | 6 h | Flow Cytometry | Data to be determined | [1] |
| Intracellular Concentration | HPLC/MS | Data to be determined | ||||
| Subcellular Localization | ||||||
| Cytoplasmic Fraction (%) | Subcellular Fractionation | Data to be determined | ||||
| Nuclear Fraction (%) | Subcellular Fractionation | Data to be determined | ||||
| Co-localization with Organelles | Confocal Microscopy | Data to be determined |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular uptake and localization of this compound.
Cell Culture
-
Cell Lines: A panel of cell lines with varying levels of biotin receptor expression should be used (e.g., U2OS, HeLa, MCF-7).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Fluorescence Microscopy for Cellular Localization
This method allows for the visualization of the subcellular distribution of this compound.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours).
-
Staining (Optional): To visualize specific organelles, co-stain with organelle-specific fluorescent probes (e.g., Hoechst for nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Imaging: Acquire images using a confocal laser scanning microscope. The intrinsic fluorescence of doxorubicin (Excitation: ~480 nm, Emission: ~590 nm) can be used for detection.
Flow Cytometry for Quantifying Cellular Uptake
Flow cytometry provides a quantitative measure of the amount of this compound taken up by a cell population.
-
Cell Seeding: Seed cells in multi-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a fixed time period.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the amount of intracellular this compound.
Subcellular Fractionation for Localization Analysis
This biochemical technique allows for the separation of cellular components to quantify the distribution of this compound in different organelles.
-
Cell Harvesting and Lysis: Harvest the treated cells and resuspend them in a hypotonic lysis buffer. Homogenize the cells to disrupt the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The remaining supernatant contains the cytosolic fraction.
-
-
Quantification: Measure the concentration of this compound in each fraction using a fluorescence plate reader or by HPLC.
Visualization of Pathways and Workflows
Proposed Cellular Uptake Pathway for this compound
The following diagram illustrates the hypothesized receptor-mediated endocytosis pathway for this compound.
Caption: Proposed receptor-mediated endocytosis of this compound.
Experimental Workflow for this compound Cellular Uptake Analysis
This diagram outlines the key steps in analyzing the cellular uptake of this compound.
Caption: Workflow for analyzing this compound cellular uptake.
Doxorubicin-Induced Signaling Pathways
While this compound's primary localization is cytoplasmic, understanding the known signaling pathways of doxorubicin provides a valuable context for potential downstream effects, especially if any amount of the conjugate or its metabolite reaches the nucleus or other cellular compartments.
References
Dox-btn2 vs. Doxorubicin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, renowned for its potent anti-cancer properties. However, its clinical efficacy is often hampered by significant side effects and the development of drug resistance. Dox-btn2, a biotinylated derivative of doxorubicin, represents a novel avenue for research, offering potential for altered cellular uptake, biodistribution, and target engagement. This technical guide provides an in-depth comparison of doxorubicin and this compound, focusing on their core differences, and offers detailed experimental protocols to facilitate further investigation into the unique properties of this compound. While direct comparative quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary methodologies to generate such critical data.
Chemical Structures and Core Differences
Doxorubicin is an anthracycline antibiotic characterized by a planar quinone and hydroquinone ring system linked to a daunosamine sugar moiety.[1] This structure allows it to intercalate into DNA and inhibit topoisomerase II, leading to cancer cell death.[2][3] this compound is a derivative where a biotin molecule is conjugated to the 3'-amino group of the daunosamine sugar, often via a linker to improve water solubility.[4] This modification is the primary structural difference and is hypothesized to significantly alter the molecule's biological activity.
A key reported difference lies in their subcellular localization. While doxorubicin primarily accumulates in the nucleus to exert its cytotoxic effects on DNA[5], this compound has been observed to be predominantly located in the cytoplasm. This altered localization suggests that this compound may have a different primary mechanism of action or may be leveraged for targeted delivery strategies.
Table 1: Core Differences between Doxorubicin and this compound
| Feature | Doxorubicin | This compound |
| Chemical Moiety | Unmodified daunosamine sugar | Biotin conjugated to the daunosamine sugar |
| Primary Cellular Localization | Nucleus | Cytoplasm |
| Presumed Uptake Mechanism | Passive diffusion and transporter-mediated uptake | Potentially involves biotin receptor-mediated endocytosis[2] |
| Primary Mechanism of Action | DNA intercalation and Topoisomerase II inhibition[2][3] | Potentially altered; may have reduced direct DNA interaction |
Experimental Protocols for Comparative Analysis
To elucidate the functional differences between this compound and doxorubicin, a series of well-established experimental protocols can be employed. The following sections detail the methodologies for key comparative assays.
Synthesis and Characterization of this compound
Objective: To synthesize and confirm the identity and purity of this compound.
Protocol: This protocol is adapted from a method for synthesizing biotinylated doxorubicin with a PEG linker to enhance water solubility.[4]
Materials:
-
Doxorubicin hydrochloride
-
Biotin-PEG-NHS ester
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Thin-layer chromatography (TLC) supplies
-
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) system
Procedure:
-
Dissolve doxorubicin hydrochloride in DMF.
-
Add TEA to the solution to deprotonate the 3'-amino group of doxorubicin.
-
Add a solution of Biotin-PEG-NHS ester in DMF to the doxorubicin solution.
-
Allow the reaction to proceed at room temperature with stirring, monitoring progress by TLC.
-
Upon completion, purify the product using column chromatography.
-
Lyophilize the purified product.
-
Confirm the identity and purity of the final this compound product by UPLC-MS analysis.[4]
Cytotoxicity Assay (IC50 Determination)
Objective: To quantitatively compare the cytotoxic potency of this compound and doxorubicin in various cancer cell lines.
Protocol: This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa)
-
Doxorubicin and this compound stock solutions
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin and this compound in complete culture medium.
-
Replace the medium in the wells with the drug dilutions (including a vehicle control).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.[6][7]
Cellular Uptake and Localization
Objective: To visualize and quantify the cellular uptake and subcellular localization of this compound and doxorubicin.
Protocol: This protocol uses confocal microscopy to leverage the intrinsic fluorescence of doxorubicin.[5][8]
Materials:
-
Cancer cell lines cultured on glass coverslips in a 6-well plate
-
Doxorubicin and this compound solutions
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Treat cells with equimolar concentrations of doxorubicin or this compound for various time points (e.g., 15 min, 1h, 4h).
-
At each time point, wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope. Doxorubicin and this compound will fluoresce red, and the DAPI-stained nuclei will fluoresce blue.
-
Quantify the fluorescence intensity in the cytoplasm and nucleus using image analysis software to compare the uptake and localization of the two compounds.[5][8]
Topoisomerase II Inhibition Assay
Objective: To assess and compare the ability of this compound and doxorubicin to inhibit topoisomerase II activity.
Protocol: This protocol is based on a DNA decatenation assay.[9]
Materials:
-
Recombinant human topoisomerase IIα and IIβ
-
Kinetoplast DNA (kDNA)
-
Reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 µg/ml bovine serum albumin; pH 7.5)
-
Doxorubicin and this compound solutions
-
Gel loading buffer
-
Agarose gel electrophoresis system
Procedure:
-
Incubate recombinant topoisomerase II with kDNA in the reaction buffer in the presence of varying concentrations of doxorubicin or this compound.
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction by adding gel loading buffer.
-
Separate the DNA products on an agarose gel.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a failure to decatenate the kDNA, which will remain as a high molecular weight complex at the top of the gel.[9]
Proteomic Analysis
Objective: To identify and compare the global changes in protein expression in cancer cells treated with this compound versus doxorubicin.
Protocol: This protocol outlines a general workflow for a quantitative proteomics experiment using mass spectrometry.[10][11]
Materials:
-
Cancer cell line of interest
-
Doxorubicin and this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample preparation supplies for mass spectrometry (e.g., C18 columns)
-
LC-MS/MS system
Procedure:
-
Treat cells with IC50 concentrations of doxorubicin or this compound (and a vehicle control) for a predetermined time.
-
Harvest and lyse the cells.
-
Quantify the protein concentration in the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Clean up the peptide samples using C18 columns.
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins using appropriate proteomics software.
-
Perform bioinformatic analysis to identify differentially expressed proteins and affected cellular pathways.[10][11]
Signaling Pathways and Visualization
Doxorubicin is known to impact several critical signaling pathways, leading to its anti-cancer effects and associated toxicities. Key pathways include the p53 and NF-κB signaling cascades, which are involved in DNA damage response, apoptosis, and inflammation.[12][13]
Doxorubicin-Induced Signaling
The following diagram illustrates the established signaling pathways activated by doxorubicin.
Caption: Doxorubicin-induced signaling pathways leading to apoptosis and inflammation.
Hypothesized this compound Signaling
Given the cytoplasmic localization of this compound, it is hypothesized that its engagement with signaling pathways may differ from that of doxorubicin. The biotin moiety could lead to receptor-mediated uptake and interaction with different cytoplasmic proteins. The following diagram presents a hypothetical workflow for investigating these differences.
Caption: Experimental workflow to elucidate the signaling pathways affected by this compound.
Conclusion
This compound presents an intriguing modification of a well-established chemotherapeutic agent. Its altered chemical structure and subcellular localization suggest a departure from the canonical mechanisms of doxorubicin. This guide provides a foundational framework for researchers to systematically investigate the comparative biology of this compound and doxorubicin. The detailed experimental protocols herein will enable the generation of crucial quantitative data, paving the way for a deeper understanding of this compound's potential as a novel therapeutic or research tool. The provided visualizations of signaling pathways offer a conceptual model for initiating these investigations. Further research is warranted to fully characterize the unique properties of this compound and its potential applications in oncology and drug development.
References
- 1. Sample Preparation Methods for Targeted Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-loaded Polymeric Biotin-PEG-SeSe-PBLA Micelles with surface Binding of Biotin-Mediated Cancer Cell Targeting and Redox-Responsive Drug release for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of doxorubicin with the subcellular structures of the sensitive and Bcl-xL-overexpressing MCF-7 cell line: confocal and low-energy-loss transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Deficiency in p53 is required for doxorubicin induced transcriptional activation of NF-κB target genes in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Doxorubicin and its Conjugates
Disclaimer: The term "Dox-btn2" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a potential variant, conjugate, or typographical error for Doxorubicin (DOX), a widely used chemotherapy agent. This guide therefore focuses on the well-documented therapeutic targets and mechanisms of Doxorubicin and its derivatives, which would be foundational for understanding any novel conjugate like "this compound".
This technical guide provides a detailed overview of the molecular targets of Doxorubicin, the signaling pathways it modulates, and the experimental methodologies used to investigate its therapeutic potential and toxicity. The information is intended for researchers, scientists, and professionals in drug development.
Core Therapeutic Targets of Doxorubicin
Doxorubicin is a potent anthracycline antibiotic with a broad spectrum of anticancer activity.[1][2] Its primary mechanisms of action involve direct interaction with DNA and cellular machinery, leading to the induction of cell death in rapidly proliferating cancer cells.[1] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[3][4] Understanding its therapeutic targets is crucial for enhancing its efficacy and mitigating its adverse effects.
The main therapeutic targets of Doxorubicin include:
-
Topoisomerase II (TopII): Doxorubicin intercalates into DNA and forms a stable ternary complex with Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][5] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][5] Notably, there are two isoforms of TopII: TopIIα, which is highly expressed in proliferating cancer cells, and TopIIβ, which is more prevalent in quiescent cells like cardiomyocytes.[3] The interaction with TopIIβ is a major contributor to the cardiotoxicity of Doxorubicin.[3][5]
-
DNA Intercalation: Doxorubicin's planar anthracycline ring structure allows it to insert between DNA base pairs, distorting the helical structure.[1][2] This intercalation interferes with DNA replication and transcription, contributing to its cytotoxic effects.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[5] This induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and can trigger apoptotic pathways.[1][5]
-
Mitochondrial Dysfunction: Mitochondria are a key site of Doxorubicin-induced toxicity.[3][4] The drug can accumulate in mitochondria, disrupt the electron transport chain, and induce the release of pro-apoptotic factors like cytochrome c.[6]
Signaling Pathways Modulated by Doxorubicin
Doxorubicin's interaction with its primary targets initiates a cascade of intracellular signaling events that ultimately determine the cell's fate. Key signaling pathways affected include:
-
p53 Signaling Pathway: DNA damage induced by Doxorubicin activates the tumor suppressor protein p53.[7] Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis.[7][8]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, inflammation, and proliferation. Doxorubicin can activate NF-κB, which can, in some contexts, promote chemoresistance by upregulating anti-apoptotic genes.[8]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes. The p38 MAPK cascade, in particular, is a significant contributor to Doxorubicin-induced cardiotoxicity by promoting apoptosis.[3]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[9][10] Activation of Nrf2 can protect cells from Doxorubicin-induced damage, but it can also contribute to chemoresistance.[9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Doxorubicin can modulate this pathway, influencing processes like autophagy.[11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Doxorubicin and its conjugates.
| Parameter | Value | Context | Reference |
| Doxorubicin Release | From EpCAM Aptamer-Doxorubicin Conjugate | ||
| Cumulative Release at 2h | ~20% | Compared to ~60% for free Doxorubicin. | [12] |
| Cumulative Release at 4h | ~37% | Compared to ~70% for free Doxorubicin. | [12] |
| Cumulative Release at 6h | ~45% | Compared to ~80% for free Doxorubicin. | [12] |
| Doxorubicin Loading | In DNA Origami Nanostructures (DONs) | ||
| Binding Constant (K11) | (2.0 ± 0.3) × 10^5 M^-1 | Represents one of two identified Doxorubicin-DNA complexes. | [13] |
| Binding Constant (K12) | (2.6 ± 0.2) × 10^5 M^-1 | Represents the second identified Doxorubicin-DNA complex. | [13] |
| Max Loading Content | 0.36 ± 0.10 DOX molecules/base pair | Determined for various DNA origami nanostructures. | [13] |
| Cytotoxicity | IC50 values of free DOX and a peptide-DOX conjugate after 48h incubation | ||
| Free DOX in HepG2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |
| BP9a-DOX in HepG2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |
| Free DOX in L-O2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |
| BP9a-DOX in L-O2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of Doxorubicin.
In Vivo Doxorubicin Administration and Tissue Analysis
-
Objective: To study the in vivo effects of Doxorubicin, such as cardiotoxicity or "chemobrain".
-
Animal Model: Rats.
-
Doxorubicin Administration: Animals receive Doxorubicin (e.g., 2 mg/kg, intraperitoneally) once a week for a specified period (e.g., 28 days).[15]
-
Co-treatment (Optional): A potential therapeutic agent (e.g., Dapagliflozin at 2 mg/kg, orally) can be administered daily.[15]
-
Behavioral Tests: Following the treatment period, behavioral assessments (e.g., Open Field Test, Novel Object Recognition Test) can be conducted.[15]
-
Tissue Collection and Analysis: Animals are euthanized, and tissues (e.g., brain, heart) are collected for biochemical (e.g., measurement of oxidative stress markers like MDA and GSH), histopathological, and immunohistochemical analyses.[15]
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of Doxorubicin and its conjugates on cancer and non-cancerous cell lines.
-
Cell Lines: e.g., HepG2 (hepatocellular carcinoma) and L-O2 (normal human liver cells).[14]
-
Treatment: Cells are incubated with varying concentrations of the drug (e.g., free Doxorubicin or a conjugate) for a specific duration (e.g., 48 hours).[14]
-
Assay: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).[14]
-
Data Analysis: The results are expressed as a percentage of untreated control cells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
Doxorubicin-Inducible Gene Knockout in ES Cells
-
Objective: To identify genes that, when knocked out, confer sensitivity or resistance to Doxorubicin.
-
Cell System: Embryonic stem (ES) cells engineered with a Doxycycline (Dox)-inducible Cas9 system.[16]
-
Methodology:
-
A library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into the ES Cas9 cells via lentiviral infection.[16]
-
Doxycycline is added to the cell culture to induce the expression of Cas9, leading to gene knockouts.[16]
-
The population of cells with different gene knockouts can then be screened for their response to Doxorubicin treatment.
-
ELISA (Enzyme-Linked Immunosorbent Assay)
-
Objective: To quantify the levels of specific proteins in biological samples.
-
General Protocol:
-
A plate is coated with a capture antibody specific to the target protein.
-
The sample is added, and the target protein binds to the capture antibody.
-
A detection antibody, also specific to the target protein, is added.
-
A substrate solution is added, which reacts with an enzyme conjugated to the detection antibody to produce a colorimetric signal.
-
The intensity of the color is measured and is proportional to the amount of the target protein in the sample.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Doxorubicin.
Caption: Core mechanisms of Doxorubicin-induced cytotoxicity.
Caption: Doxorubicin-induced activation of the p53 pathway.
Caption: Doxorubicin-induced NF-κB signaling and chemoresistance.
Caption: General workflow for in vivo studies of Doxorubicin.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic Targets for DOX-Induced Cardiomyopathy: Role of Apoptosis vs. Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targets for DOX-Induced Cardiomyopathy: Role of Apoptosis vs. Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target-specific delivery of doxorubicin to retinoblastoma using epithelial cell adhesion molecule aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dox-btn2 as a Probe for Doxorubicin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed in chemotherapy for a variety of cancers, including solid tumors and hematological malignancies.[1] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[2] However, the precise molecular interactions and the full spectrum of doxorubicin's cellular targets are still under investigation. The development of drug resistance and significant cardiotoxicity also limit its clinical utility, necessitating a deeper understanding of its mechanisms of action.
To elucidate the complex cellular pathways modulated by doxorubicin, chemical probes have emerged as invaluable tools. This guide focuses on a hypothetical biotinylated doxorubicin probe, herein referred to as Dox-btn2 , designed for the identification and characterization of doxorubicin's interacting partners within the cellular proteome. This compound serves as a molecular "bait" to capture proteins that physically interact with doxorubicin, enabling their subsequent isolation and identification. This approach can shed light on mechanisms of drug action, identify potential biomarkers for drug response, and uncover novel targets for therapeutic intervention.
The this compound Probe: Structure and Synthesis
The this compound probe is a conjugate of doxorubicin and biotin, connected by a linker arm. Each component plays a crucial role:
-
Doxorubicin Moiety: This is the "bait" portion of the probe, responsible for interacting with cellular targets in a manner that mimics the parent drug.
-
Biotin Tag: This serves as a high-affinity handle for capturing the probe and its interacting proteins. Biotin binds with very high affinity and specificity to streptavidin, which can be immobilized on a solid support (e.g., agarose or magnetic beads).
-
Linker Arm: A linker, such as a polyethylene glycol (PEG) chain, connects the doxorubicin and biotin components.[3] This linker is essential to minimize steric hindrance, allowing both the doxorubicin moiety to freely interact with its targets and the biotin tag to be accessible for binding to streptavidin. A PEG linker can also improve the water solubility of the probe.[3]
The synthesis of a biotinylated doxorubicin probe like this compound would typically involve a chemical reaction to couple biotin to doxorubicin, often through an amine or carboxyl group, with a linker in between.[3] The purity of the synthesized probe is critical and can be assessed using techniques such as thin-layer chromatography (TLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).[3]
Mechanism of Action as a Research Probe
This compound is designed to enter cells and engage with the same molecular targets as unmodified doxorubicin. Once these interactions occur, the biotin tag allows for the affinity purification of the this compound-protein complexes. The general workflow involves incubating this compound with a cell lysate or live cells, followed by lysis and subsequent capture of the biotinylated complexes on streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins (the "prey") are eluted and identified, typically by mass spectrometry-based proteomic analysis.
Data Presentation: Characterizing the Probe's Biological Activity
Before its use in pull-down assays, a probe like this compound should be characterized to ensure that the biotin-linker modification does not significantly alter the biological activity of the parent drug. A key parameter to assess is the half-maximal inhibitory concentration (IC50) of the probe in various cancer cell lines and compare it to that of unmodified doxorubicin.
Table 1: Representative IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Data sourced from a study on doxorubicin sensitivity across different human cancer cell lines.
Table 2: Doxorubicin IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 of Doxorubicin (nM) |
| PNT1A | Non-tumor | 170.5 |
| 22Rv1 | Prostate Carcinoma | 234.0 |
| LNCaP | Prostate Carcinoma | 169.0 |
Data obtained from a study on doxorubicin cytotoxicity using a real-time cell analysis system.[1]
Experimental Protocols: Pull-Down Assay with this compound
This protocol provides a general framework for identifying doxorubicin-interacting proteins from cell lysates using the this compound probe.
Materials:
-
This compound probe
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
Unmodified doxorubicin (for competition control)
-
Biotin (for control)
-
Bradford assay or BCA assay kit for protein quantification
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate) and determine the protein concentration.
-
-
Incubation with this compound Probe:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at a predetermined optimal concentration.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the probe to bind to its target proteins.
-
Controls:
-
Negative Control: Incubate lysate with an equivalent amount of free biotin to identify proteins that non-specifically bind to biotin.
-
Competition Control: Pre-incubate the lysate with an excess of unmodified doxorubicin before adding this compound to identify proteins that specifically bind to the doxorubicin moiety.
-
-
-
Capture of this compound-Protein Complexes:
-
Prepare the streptavidin beads by washing them several times with lysis buffer.
-
Add the washed beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the streptavidin beads.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with a cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.
-
Using a competitive elution buffer containing a high concentration of free biotin for applications where non-denatured proteins are required.
-
-
-
Analysis of Interacting Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
For identification of unknown proteins, excise the protein bands of interest and analyze them by mass spectrometry (e.g., MALDI-TOF/TOF MS or LC-MS/MS).[4]
-
To confirm the presence of a specific protein of interest, perform a Western blot using a specific antibody.
-
Mandatory Visualizations
Caption: Experimental workflow for a pull-down assay using this compound.
Caption: Simplified doxorubicin-induced DNA damage signaling pathway.
References
- 1. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of proteins responsible for the development of doxorubicin resistance in human uterine cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Biotinylated Small Molecule Probes: Design, Application, and Target Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of biotinylated small molecule probes, powerful tools in chemical biology and drug discovery for identifying and validating protein targets. This guide covers the core principles of probe design, detailed experimental protocols for their application, and methods for quantitative data analysis.
Introduction to Biotinylated Small Molecule Probes
Biotinylated small molecule probes are chimeric molecules composed of a bioactive small molecule, a linker, and a biotin tag.[1][2] The small molecule moiety provides the binding specificity for a target protein, while the biotin tag allows for the highly specific and strong interaction with streptavidin or avidin, enabling the enrichment and isolation of the probe-target complex.[3] This strategy is fundamental to various chemical proteomics workflows aimed at elucidating the mechanism of action of drugs and bioactive compounds.[2]
The design of these probes is critical for their success. Key considerations include the point of attachment of the linker to the small molecule to minimize disruption of its biological activity, and the length and composition of the linker itself, which can influence solubility, cell permeability, and the efficiency of target capture.[4] Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity and flexibility.[4]
Key Applications in Target Identification
Biotinylated small molecule probes are instrumental in several powerful techniques for target identification and validation:
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique where a biotinylated probe is used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. The isolated proteins are then identified by mass spectrometry.[3][5]
-
Photoaffinity Labeling (PAL): This method utilizes probes equipped with a photoreactive group. Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling more robust capture of even transient or weak interactions.[2]
-
Activity-Based Protein Profiling (ABPP): ABPP employs reactive probes that covalently bind to the active site of specific enzyme families. Biotinylated versions of these probes allow for the enrichment and identification of active enzymes in a complex proteome.
Quantitative Data Summary
The efficacy of biotinylated small molecule probes is often quantified by their binding affinity (Kd) to the target protein and their ability to inhibit its function (IC50). The following tables summarize representative quantitative data for various biotinylated probes.
| Probe Name | Target Protein(s) | Probe Concentration | IC50 (nM) | Reference |
| Biotinylated ZJ-101 | Not specified | Not specified | >1000 | [1][6] |
| Biotin-conjugated Portulaca oleracea polysaccharides (Bio-POP) | HeLa, MCF-7, LO-2, A549 cells | Not specified | See reference for details | [7] |
| Biotinylated JQ1 | BRD4 | 1 µM | Not specified | [8] |
| Biotinylated THZ1 | CDK7 | 1 µM | Not specified | [8] |
| Biotinylated Doxorubicin | Topoisomerase II | 1 µM | Not specified | [8] |
| Biotinylated IRE RNA probe | IRP1, IRP2 | 1-6 µg | Not applicable | [9] |
| Biotinylated artemisinin probes | Trypanosoma brucei brucei target proteins | Not specified | 0.1-50 µM (Artesunate) | [10] |
| Simalikalactone D (SKD) | Not specified | 50 nM, 75 nM | 67 nM (MDA-MB-468), 422 nM (MDA-MB-231), 598 nM (SUM-149) | [11] |
| Probe Name | Target Protein | Kd (nM) | Reference |
| Biotinylated EGF | EGFR-Fc | ~2.8 | [12] |
| Biotinylated p53 | GST-HDM2 | ~300 | [12] |
| Biotinylated ligands to human CD22 | Human CD22 | 100-600 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving biotinylated small molecule probes.
Synthesis of a Biotinylated Small Molecule Probe
Example: Synthesis of Biotinylated ZJ-101 [1]
This protocol describes the multi-step synthesis of a biotinylated analog of the natural product ZJ-101. The synthesis involves several key chemical reactions, including Suzuki and Negishi couplings, to construct the core structure, followed by the attachment of a biotin moiety via a linker.
Materials:
-
Starting materials and reagents as described in the synthesis scheme.[1]
-
Standard organic synthesis glassware and equipment.
-
Purification supplies (silica gel, solvents for chromatography).
-
Analytical instruments (NMR, Mass Spectrometry).
Procedure:
-
Synthesis of the Core Structure: Follow the detailed synthetic steps outlined in the reference to construct the ZJ-101 core structure, which includes stereoselective Suzuki and Negishi couplings.[1]
-
Linker Attachment: Introduce a linker with a reactive group (e.g., an amine or carboxylic acid) at a position on the small molecule that is known not to interfere with its biological activity.
-
Biotin Conjugation: React the linker-modified small molecule with an activated biotin derivative (e.g., Biotin-NHS ester) to form the final biotinylated probe.
-
Purification and Characterization: Purify the final product using techniques such as flash chromatography or HPLC. Confirm the structure and purity of the biotinylated probe using NMR and mass spectrometry.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the general workflow for identifying protein targets of a biotinylated small molecule probe from a cell lysate.[3][4]
Materials:
-
Cell line of interest
-
Biotinylated small molecule probe
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with varying concentrations of detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing high concentrations of free biotin)
-
Mass spectrometer and associated reagents for sample preparation (trypsin, etc.).
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a whole-cell protein extract.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated small molecule probe to allow for the formation of probe-target complexes.
-
Capture of Complexes: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by methods such as in-gel or in-solution trypsin digestion.
-
Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS and identify the proteins using database search algorithms.[14]
Competitive Pull-Down Assay
This assay is used to confirm the specificity of the interaction between the biotinylated probe and its target.
Materials:
-
Same as for AP-MS.
-
Unlabeled small molecule (competitor).
Procedure:
-
Pre-incubation with Competitor: Prior to adding the biotinylated probe, incubate the cell lysate with an excess of the unlabeled small molecule.
-
Incubation with Probe: Add the biotinylated probe to the lysate and proceed with the AP-MS protocol as described above.
-
Analysis: Compare the amount of target protein pulled down in the presence and absence of the competitor. A significant reduction in the amount of pulled-down target in the presence of the competitor confirms a specific interaction.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
References
- 1. Synthesis and biological evaluation of biotinylated ZJ-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. Synthesis and biological evaluation of biotinylated ZJ-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of biotin-conjugated Portulaca oleracea polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin (DOX) in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Doxorubicin (DOX), a cornerstone anthracycline antibiotic in cancer chemotherapy. We will delve into its core mechanisms of action, the intricate signaling pathways it modulates, and provide a summary of relevant experimental data and protocols for cancer cell biology research.
Core Mechanisms of Action
Doxorubicin is a cytotoxic agent with a multi-faceted approach to inducing cancer cell death.[1][2] Its efficacy stems from a combination of nuclear and cytoplasmic effects, primarily revolving around DNA damage and oxidative stress. The principal mechanisms include:
-
DNA Intercalation: DOX inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation obstructs the normal functions of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2][3]
-
Topoisomerase II Inhibition: DOX forms a stable complex with DNA and topoisomerase II, an enzyme crucial for correcting DNA topology during replication.[1][2][4] This traps the enzyme, leading to the accumulation of double-strand breaks in the DNA, a potent trigger for apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): Through a redox cycle, DOX is converted to a semiquinone free radical, which then reacts with oxygen to produce superoxide radicals and other ROS.[1][3][5] This surge in oxidative stress inflicts damage upon cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.[5]
Key Signaling Pathways Modulated by Doxorubicin
The cellular response to DOX-induced damage involves a complex network of signaling pathways that ultimately determine the cell's fate.
p53-Mediated Cell Cycle Arrest and Apoptosis
Upon sensing DNA damage, the tumor suppressor protein p53 is activated.[6] This initiates a signaling cascade that can lead to either cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is irreparable. A key downstream effector of p53 is p21, which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle, primarily at the G0/G1 and G2/M checkpoints.[6]
Caption: p53-mediated response to Doxorubicin-induced DNA damage.
NF-κB Signaling and Chemoresistance
The transcription factor NF-κB plays a dual role in the response to DOX. While it can be activated by DOX-induced DNA damage, its sustained activation often promotes cell survival and chemoresistance by upregulating anti-apoptotic genes.[7][8] This pathway represents a significant challenge in DOX therapy.
Caption: NF-κB pathway activation leading to Doxorubicin chemoresistance.
Nrf2 Signaling in Drug Resistance
The Nrf2 pathway is a key regulator of the cellular antioxidant response.[4] In the context of DOX treatment, which induces significant oxidative stress, cancer cells can hijack the Nrf2 pathway to enhance their antioxidant capacity, thereby mitigating the drug's cytotoxic effects and promoting resistance.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Doxorubicin on cancer cells.
| Cell Line | DOX Concentration | Treatment Duration | Cytotoxicity (%) | Reference |
| HEp-2 | 1.25 µg/mL | 48 hours | 29% | [6] |
| HEp-2 | 1.25 µg/mL | 24 hours | Not specified, but lower than 48h | [6] |
| HEp-2 | 1.25 µg/mL | 72 hours | Not specified, but higher than 48h | [6] |
| Cell Line | Treatment | Treatment Duration | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| CCRF-CEM | DOX-TRF Conjugate | 48 hours | 21.6% | Not specified | [9] |
| K562 | DOX-TRF Conjugate | 48 hours | 17.5% | Not specified | [9] |
| PBMC | DOX | 72 hours | Not specified | up to 30% | [9] |
Experimental Protocols
This section outlines common methodologies used to study the effects of Doxorubicin in cancer cell biology.
Cell Culture and Drug Treatment
-
Cell Lines: HEp-2 (laryngeal carcinoma), MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia).[6][9][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in multi-well plates and allowed to adhere overnight.[6] Doxorubicin is then added to the culture medium at the desired concentration (e.g., 1.25 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[6]
Cytotoxicity and Apoptosis Assays
-
MTT Assay: To assess cell viability and the cytotoxic effects of DOX. Cells are incubated with MTT solution, which is converted by viable cells into formazan crystals. The amount of formazan is then quantified spectrophotometrically.
-
Flow Cytometry: For the quantification of apoptosis and necrosis. Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways. Cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., p53, p21, NF-κB, cleaved PARP).[6]
Experimental Workflow for Assessing DOX Efficacy
Caption: General experimental workflow for studying Doxorubicin's effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of doxorubicin-transferrin conjugate in apoptosis induction in human leukemia cells through reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Biotin Tag in Dox-btn2: A Gatekeeper of Subcellular Localization and a Modulator of Therapeutic Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dox-btn2 is a chemically modified derivative of the widely used chemotherapeutic agent Doxorubicin. The conjugation of a biotin molecule to the Doxorubicin backbone at the 3'-NH2 position fundamentally alters the drug's intracellular trafficking, leading to its retention within the cytoplasm. This targeted subcellular localization, in stark contrast to the nuclear accumulation of the parent drug, presents a unique opportunity to dissect the cytoplasmic effects of Doxorubicin and to develop novel therapeutic strategies. This technical guide provides a comprehensive overview of the role of the biotin tag in this compound, summarizing available data on its synthesis and localization, and presenting detailed experimental protocols for its study. Furthermore, we explore the potential implications of this compound's cytoplasmic confinement on cellular signaling pathways, offering a framework for future research and drug development endeavors.
Introduction
Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, primarily exerting its cytotoxic effects through intercalation into nuclear DNA and inhibition of topoisomerase II. However, its clinical utility is often limited by severe side effects, including cardiotoxicity, and the development of multidrug resistance. Chemical modification of the Doxorubicin molecule offers a promising avenue to overcome these limitations. This compound, a biotinylated derivative of Doxorubicin, represents a significant advancement in this area. The strategic placement of the biotin tag at the 3'-NH2 position of the daunosamine sugar sterically hinders nuclear import, effectively trapping the molecule in the cytoplasm. This guide delves into the technical details of this compound, focusing on the critical role of the biotin tag in dictating its subcellular fate and, consequently, its mechanism of action.
The Chemistry of this compound: A Tale of Two Tags
The subcellular localization of biotinylated Doxorubicin derivatives is critically dependent on the attachment site of the biotin tag. A comparison with its regioisomer, Dox-btn1, which has the biotin tag attached at a different position, highlights this crucial structure-activity relationship.
Caption: Chemical structures of Doxorubicin and its biotinylated derivatives.
As illustrated in the diagram above, the distinct positioning of the biotin tag in Dox-btn1 versus this compound is the primary determinant of their differential subcellular localization.
Subcellular Localization: The Cytoplasmic Sequestration of this compound
The most significant consequence of the biotin tag's placement in this compound is its exclusion from the cell nucleus and its accumulation in the cytoplasm. This has been visually confirmed through fluorescence microscopy.
Qualitative Data: Fluorescence Microscopy
Microscopy studies on U2OS cells treated with Doxorubicin and its biotinylated derivatives have provided clear evidence for the differential localization.
| Compound | Subcellular Localization |
| Doxorubicin | Primarily Nuclear |
| Dox-btn1 | Primarily Nuclear |
| This compound | Primarily Cytoplasmic |
Data summarized from qualitative observations in Yu et al., 2023.
Caption: this compound is retained in the cytoplasm, unlike Doxorubicin and Dox-btn1.
Quantitative Data
Currently, there is a lack of publicly available quantitative data that precisely delineates the cytoplasmic versus nuclear distribution of this compound (e.g., percentage of total cellular drug in each compartment or fluorescence intensity ratios). Future studies employing techniques such as quantitative image analysis or subcellular fractionation followed by quantification would be invaluable in providing these critical parameters.
Experimental Protocols
Fluorescence Microscopy for Subcellular Localization
This protocol is adapted from standard procedures for visualizing Doxorubicin's intrinsic fluorescence.
Cell Culture and Treatment:
-
Seed U2OS cells on glass-bottom dishes at a density of 2 x 10^5 cells/well.
-
Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treat cells with 5 µM this compound for 4 hours. Include untreated cells as a negative control and cells treated with 5 µM Doxorubicin as a positive control for nuclear localization.
Staining and Imaging:
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Stain the nuclei by incubating with Hoechst 33342 (2 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Image the cells using a confocal microscope.
-
Hoechst 33342: Excitation ~350 nm, Emission ~461 nm.
-
This compound (and Doxorubicin): Excitation ~480 nm, Emission ~590 nm.
-
Image Analysis (for future quantitative studies):
-
Use image analysis software (e.g., ImageJ, CellProfiler) to define nuclear and cytoplasmic regions of interest (ROIs) based on the Hoechst stain.
-
Measure the mean fluorescence intensity of this compound in the nuclear and cytoplasmic ROIs for a statistically significant number of cells.
-
Calculate the cytoplasm-to-nucleus fluorescence ratio to quantify the subcellular distribution.
Caption: Workflow for visualizing and quantifying this compound subcellular localization.
Implications for Cellular Signaling
The sequestration of this compound in the cytoplasm suggests that its biological effects will be mediated by interactions with cytoplasmic components, rather than direct DNA damage. The parent molecule, Doxorubicin, is known to have significant cytoplasmic effects that contribute to its overall toxicity and efficacy. The sustained high concentration of this compound in this compartment may amplify or alter these effects.
Potential Cytoplasmic Targets and Pathways
-
Mitochondria-mediated Apoptosis: Doxorubicin is known to accumulate in mitochondria and induce the release of cytochrome c, triggering the intrinsic apoptotic cascade. This compound, being localized in the cytoplasm, would have ready access to mitochondria.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate ROS in the cytoplasm, leading to oxidative stress and cellular damage. The cytoplasmic retention of this compound could lead to enhanced and sustained ROS production.
-
Modulation of Signaling Cascades: Doxorubicin can influence various cytoplasmic signaling pathways, including the NF-κB and MAPK pathways. This compound may exhibit a distinct profile of pathway modulation due to its altered subcellular distribution.
-
Interaction with the Cytoskeleton: Doxorubicin has been shown to affect the microtubule system. This compound's continuous presence in the cytoplasm could lead to more pronounced effects on cytoskeletal dynamics.
Caption: Hypothesized cytoplasmic signaling effects of this compound.
Future Directions and Conclusion
The biotin tag on this compound serves as a powerful tool for directing the subcellular localization of a potent cytotoxic agent. By confining Doxorubicin to the cytoplasm, this compound opens up new avenues for research into the non-nuclear mechanisms of Doxorubicin action and for the development of novel therapeutics with potentially altered efficacy and toxicity profiles.
Key areas for future research include:
-
Quantitative analysis of this compound subcellular distribution.
-
Identification of specific cytoplasmic binding partners of this compound.
-
Comprehensive profiling of the signaling pathways modulated by this compound.
-
In vivo studies to assess the efficacy and toxicity of this compound in preclinical models.
Methodological & Application
Application Notes and Protocols for Doxorubicin Cell Imaging
Introduction
Doxorubicin (Dox) is a widely utilized anthracycline antibiotic in cancer chemotherapy. Its intrinsic fluorescence properties make it a valuable tool for cell imaging studies, allowing researchers to visualize its subcellular localization and quantify its uptake, retention, and efflux in live or fixed cells. These studies are crucial for understanding the mechanisms of drug action, investigating multidrug resistance, and developing new drug delivery systems. This document provides a detailed protocol for fluorescence microscopy imaging of doxorubicin in cultured cells. While the query specified "Dox-btn2," this term does not correspond to a standardly recognized molecule in the scientific literature. Therefore, this protocol focuses on the well-established use of Doxorubicin (Dox). It is presumed that "this compound" may have been a typographical error or refers to a specific, non-standard conjugate of Doxorubicin.
Data Presentation
The following table summarizes key quantitative parameters for Doxorubicin fluorescence microscopy, compiled from various studies.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Excitation Wavelength (nm) | 470 - 500 | A549, C26, various | [1][2] |
| Emission Wavelength (nm) | 581 - 679 | A549, C26, various | [1][2] |
| Typical Concentration for Imaging | 0.3 - 10 µM | C26, HepG2 | [2][3] |
| Incubation Time | 3 - 12 hours | C26, CIPp, CIPm | [2][4] |
| Apparent Cell Permeability (HepG2) | 9.00 ± 0.74 × 10⁻⁴ µm/s | HepG2 | [3] |
| Intracellular Uptake Rate (HepG2) | 0.22 - 0.29 µM/min | HepG2 | [3] |
Experimental Protocols
Cell Culture and Seeding
-
Culture mammalian cells of choice (e.g., HeLa, A549, or a specific cancer cell line) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For imaging, seed cells onto glass-bottom dishes, chamber slides, or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
Doxorubicin Treatment
-
Prepare a stock solution of Doxorubicin hydrochloride in sterile, nuclease-free water or DMSO at a concentration of 1-10 mM. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the Doxorubicin stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the Doxorubicin-containing medium.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO₂. The incubation time will depend on the specific research question and cell type.
Fluorescence Microscopy Imaging
-
Live-Cell Imaging:
-
After incubation with Doxorubicin, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove extracellular drug.
-
Add fresh, pre-warmed complete growth medium or a suitable imaging buffer to the cells.
-
If desired, counterstain the nuclei with a live-cell compatible nuclear stain such as Hoechst 33342. Incubate according to the manufacturer's instructions.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Doxorubicin (Excitation: ~488 nm; Emission: ~590 nm) and the nuclear stain (e.g., DAPI filter set for Hoechst).
-
-
Fixed-Cell Imaging:
-
After incubation with Doxorubicin, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Image Acquisition and Analysis
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time, gain) across all samples for quantitative comparisons.
-
Doxorubicin typically localizes to the nucleus due to its DNA intercalating activity.[3][4] The red fluorescence of Doxorubicin can be observed, often concentrated in the nuclear region.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of Doxorubicin within defined regions of interest (e.g., whole cell, nucleus, cytoplasm).[2]
-
Correct for background fluorescence by measuring the intensity of a cell-free region.
Mandatory Visualizations
Caption: Experimental workflow for Doxorubicin cell imaging.
Caption: Simplified signaling pathway of Doxorubicin's mechanism of action.
References
- 1. Dual turn-on fluorescence signal-based controlled release system for real-time monitoring of drug release dynamics in living cells and tumor tissues [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative imaging of doxorubicin diffusion and cellular uptake in biomimetic gels with human liver tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin treatment modulates chemoresistance and affects the cell cycle in two canine mammary tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dox-btn2 for Streptavidin Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline is a well-characterized broad-spectrum antibiotic of the tetracycline class, known for its bacteriostatic properties achieved by inhibiting protein synthesis in bacteria.[1][2][3] It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA and thereby halting peptide chain elongation.[3][4] Beyond its antimicrobial activity, doxycycline exhibits anti-inflammatory and immunomodulatory effects, making it a molecule of interest in various therapeutic areas.[2][4][5]
To investigate the molecular interactions and identify the binding partners of doxycycline within a cellular context, a biotinylated derivative, herein referred to as Dox-btn2, can be employed in a streptavidin pull-down assay. This technique leverages the high-affinity interaction between biotin and streptavidin to isolate this compound-protein complexes from a cell lysate. Subsequent analysis of the captured proteins by mass spectrometry or western blotting can reveal novel cellular targets and elucidate the mechanisms underlying doxycycline's diverse biological activities.
This document provides a detailed protocol for performing a streptavidin pull-down assay using this compound to identify its interacting proteins in a cellular model.
Experimental Principles
The streptavidin pull-down assay using this compound as bait is a powerful affinity purification technique. The workflow involves incubating the biotinylated doxycycline (this compound) with a cell lysate. This compound will bind to its cellular targets. Subsequently, streptavidin-coated beads are added to the lysate. The high affinity of streptavidin for the biotin tag on this compound allows for the specific capture of the this compound-protein complexes. After a series of washes to remove non-specific binders, the captured proteins are eluted from the beads and identified using downstream proteomics techniques.
Experimental Workflow
Caption: Experimental workflow for a this compound streptavidin pull-down assay.
Hypothetical Signaling Pathway for Investigation
Given doxycycline's known anti-inflammatory properties, a potential area of investigation is its impact on inflammatory signaling pathways, such as the NF-κB pathway. This compound could be used to pull down proteins involved in this pathway, potentially revealing direct or indirect interactions that mediate its anti-inflammatory effects.
References
Application Notes and Protocols for Using Biotinylated Probes in Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated probes are powerful tools for studying molecular interactions and dynamics within the complex environment of living cells. The high-affinity interaction between biotin and streptavidin (or its derivatives) allows for the specific and robust labeling, detection, and isolation of target molecules.[1][2][3] This guide provides detailed protocols and application notes for the effective use of biotinylated probes in live-cell experiments, covering cell surface labeling, proximity-dependent biotinylation for proteomics, and subsequent analysis.
Recent advancements in enzymatic and chemical biotinylation techniques have expanded the utility of this system.[1] Proximity labeling methods, such as BioID and TurboID, utilize engineered biotin ligases fused to a protein of interest to biotinylate nearby proteins, providing a snapshot of the protein's microenvironment.[4][5][6] These approaches are invaluable for mapping protein-protein interaction networks and the composition of cellular compartments in their native context.[4][7]
Key Applications
-
Mapping Protein-Protein Interactions: Identify interacting partners in a physiological setting.[4]
-
Organelle Proteomics: Characterize the protein composition of specific cellular compartments.[4][7]
-
Cell Surface Protein Dynamics: Study endocytosis, exocytosis, and protein trafficking.[8][9]
-
Drug Target Identification: Isolate and identify proteins that bind to a biotinylated drug candidate.
-
Live-Cell Imaging: Visualize the localization and dynamics of specific proteins or RNAs.[10][11]
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation and Isolation
This protocol describes the labeling and subsequent isolation of proteins exposed on the plasma membrane of living cells.[2][12][13]
Materials:
-
Adherent or suspension mammalian cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EZ-Link™ Sulfo-NHS-SS-Biotin (or similar membrane-impermeable biotinylation reagent)
-
Tris-Buffered Saline (TBS), pH 7.4
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing DTT)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
Procedure:
-
Cell Preparation:
-
Washing:
-
Gently wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[13]
-
-
Biotinylation:
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation. This temperature prevents endocytosis of the labeled proteins.[9]
-
-
Quenching:
-
Remove the biotinylation solution and quench the reaction by adding ice-cold TBS. Incubate for 10 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add Lysis Buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.
-
For adherent cells, use a cell scraper to collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Add the clarified lysate to pre-washed streptavidin beads and incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent like DTT for 5-10 minutes. The DTT will cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker, releasing the proteins.[13]
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting or mass spectrometry.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| Cell Density (Adherent) | 80-90% confluency | [13] |
| Biotinylation Reagent Conc. | 0.2 - 1.0 mg/mL | |
| Incubation Time (Biotinylation) | 30 minutes | [9] |
| Incubation Temperature | 4°C | [9] |
| Lysate Incubation with Beads | 1-2 hours | |
| Elution | 5-10 minutes at 95-100°C |
Protocol 2: Proximity-Dependent Biotinylation using TurboID
This protocol outlines the use of TurboID, an engineered biotin ligase, for rapid and efficient proximity labeling of proteins in living cells.[6]
Materials:
-
Mammalian cells
-
Expression vector encoding the protein of interest fused to TurboID
-
Transfection reagent
-
Complete cell culture medium
-
Biotin solution (50 mM stock in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffers (e.g., RIPA, Salt/Urea buffers)
-
Elution Buffer (e.g., 3% SDS, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with 20 mM DTT and 2% beta-mercaptoethanol)
Procedure:
-
Transfection:
-
Transfect the cells with the TurboID-fusion construct using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Biotin Labeling:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Incubate the clarified lysate with pre-washed streptavidin beads for 2-3 hours at 4°C.
-
-
Washing:
-
Perform a series of stringent washes to remove non-specific binders. This may include washes with RIPA buffer, high salt buffer, and urea buffer.
-
-
On-Bead Digestion (for Mass Spectrometry):
-
Wash the beads with an appropriate buffer for mass spectrometry (e.g., ammonium bicarbonate).
-
Perform on-bead digestion with trypsin overnight at 37°C.
-
-
Elution (for Western Blotting):
-
Elute the biotinylated proteins by boiling the beads in Elution Buffer.
-
-
Analysis:
-
Analyze the digested peptides by LC-MS/MS to identify the biotinylated proteins.[14]
-
Alternatively, analyze the eluted proteins by Western blotting.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| Expression Time | 24-48 hours | |
| Biotin Concentration | 50 µM | [14] |
| Labeling Time | 10 minutes | [6][14] |
| Lysis Incubation | 30 minutes | |
| Affinity Purification | 2-3 hours | |
| On-Bead Digestion | Overnight |
Visualizations
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Biotinylation-based proximity labelling proteomics: basics, applications and technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient proximity labeling in living cells and organisms with TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live cell proximity biotinylation enables proteomic analysis of mitochondria-endoplasmic reticulum contact sites [dspace.mit.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probes for Intracellular RNA Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Dox-btn2 Pulldown and Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the identification of protein interaction partners of a doxorubicin-biotin conjugate (Dox-btn2) using a pulldown assay, followed by detection with Western blotting.
Introduction
Doxorubicin is a widely used chemotherapeutic agent known to exert its anticancer effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase II.[1][2] Understanding the full spectrum of doxorubicin's protein interactions within the cell is crucial for elucidating its mechanisms of action, identifying potential biomarkers for drug response, and discovering new therapeutic targets. The use of a doxorubicin-biotin conjugate (this compound) in a pulldown assay allows for the specific capture and identification of proteins that directly or indirectly interact with doxorubicin. This technique utilizes the high-affinity interaction between biotin and streptavidin to isolate the this compound-protein complexes. Subsequent analysis by Western blotting can then confirm the presence of known or suspected protein interactors.
Experimental Principles
The this compound pulldown assay is a form of affinity purification.[3] A biotinylated doxorubicin molecule ("bait") is incubated with a cell lysate containing a mixture of proteins ("prey"). Proteins that bind to doxorubicin will form a complex with the this compound. These complexes are then captured using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted from the beads and can be identified by various methods, most commonly by Western blotting.
I. This compound Pulldown Assay Protocol
This protocol outlines the steps for capturing protein interactors of this compound from cell lysates.
A. Materials and Reagents
-
Doxorubicin-biotin conjugate (this compound)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose resin)
-
Rotating incubator
B. Protocol
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at a predetermined concentration and time, if investigating in-cell interactions. Alternatively, this compound can be added directly to the cell lysate.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the streptavidin beads by vortexing.
-
Transfer the required amount of bead slurry to a new microcentrifuge tube. The amount will depend on the binding capacity of the beads and the amount of this compound to be used.
-
Wash the beads three times with wash buffer. For each wash, pellet the beads using a magnetic rack or centrifugation and discard the supernatant.[4]
-
-
Incubation of Lysate with this compound (if not pre-treated):
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at a final concentration that should be optimized by the user (a starting point could be in the low micromolar range).
-
Incubate at 4°C for 2-4 hours on a rotator.
-
-
Capture of this compound-Protein Complexes:
-
Add the cell lysate containing this compound (or the lysate from this compound treated cells) to the washed streptavidin beads.
-
Incubate at 4°C for 1-2 hours (or overnight for potentially weak interactions) on a rotator to allow the biotinylated doxorubicin to bind to the streptavidin beads.[5]
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant. This fraction contains unbound proteins and can be saved for analysis ("flow-through").
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. With each wash, gently resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant. These washes are critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 20-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for SDS-PAGE.
-
Pellet the beads and transfer the supernatant, which contains the eluted proteins, to a new tube. This is the "pulldown" sample.
-
II. Western Blot Protocol
This protocol describes the detection of specific proteins in the pulldown eluate using antibodies.
A. Materials and Reagents
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
B. Protocol
-
SDS-PAGE:
-
Load the eluted pulldown samples, along with a protein ladder and appropriate controls (e.g., input lysate, flow-through), onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Data Presentation
Quantitative data from Western blot analysis, such as band intensities, should be summarized in a table for clear comparison between different experimental conditions (e.g., control vs. This compound pulldown).
| Sample | Target Protein Band Intensity (Arbitrary Units) | Fold Enrichment (Pulldown/Input) |
| Input Lysate | 1.0 | |
| Control Pulldown (e.g., beads only) | ||
| This compound Pulldown |
Visualizations
Experimental Workflow
Caption: Workflow for this compound pulldown and Western blot analysis.
Doxorubicin Signaling Pathway
Doxorubicin is known to induce DNA damage and oxidative stress, leading to the activation of several signaling pathways, including those involved in apoptosis and cell cycle arrest.
Caption: Simplified signaling pathway of doxorubicin-induced cellular responses.
References
Application Notes and Protocols for Dox-btn2 in Identifying Doxorubicin-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS).[1][2][3] However, the full extent of its mechanism of action, including its off-target interactions, contributes to both its therapeutic efficacy and its significant side effects, such as cardiotoxicity.[4][5] Understanding the complete interactome of doxorubicin is crucial for developing more effective and less toxic cancer therapies.
Dox-btn2 is a biotinylated derivative of doxorubicin designed as a chemical probe to investigate doxorubicin-protein interactions. This tool, in conjunction with affinity pull-down assays and mass spectrometry, enables the identification of direct binding partners of doxorubicin within the complex cellular environment. These application notes provide detailed protocols for utilizing this compound to isolate, identify, and characterize doxorubicin-binding proteins.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments using this compound to identify doxorubicin-protein interactions in a cancer cell line.
Table 1: Top Protein Hits Identified by this compound Pull-Down and Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Fold Change (this compound vs. Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 254.3 | 15 | 12.5 |
| P11388 | TOP2A | DNA topoisomerase 2-alpha | 211.8 | 12 | 10.2 |
| Q02763 | PARP1 | Poly [ADP-ribose] polymerase 1 | 189.5 | 10 | 8.7 |
| P10412 | HSP90AA1 | Heat shock protein HSP 90-alpha | 155.2 | 8 | 6.4 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 123.7 | 7 | 5.1 |
| P08238 | HSPA8 | Heat shock cognate 71 kDa protein | 110.4 | 6 | 4.8 |
Table 2: Binding Affinity of Doxorubicin to Validated Protein Targets
| Protein | Binding Affinity (Kd) | Technique |
| Topoisomerase II alpha (TOP2A) | 50 nM | Isothermal Titration Calorimetry (ITC) |
| p53 | 150 nM | Surface Plasmon Resonance (SPR) |
| PARP1 | 250 nM | Microscale Thermophoresis (MST) |
Experimental Protocols
Protocol 1: this compound Pull-Down Assay from Cell Lysates
This protocol describes the enrichment of proteins that bind to doxorubicin using this compound and streptavidin-coated magnetic beads.
Materials:
-
This compound
-
Streptavidin-coated magnetic beads
-
Cancer cell line (e.g., MCF-7, A549)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (2% SDS in 50 mM Tris-HCl pH 7.4)
-
BCA protein assay kit
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads.
-
Transfer an appropriate amount of beads to a microcentrifuge tube.
-
Wash the beads three times with wash buffer using a magnetic rack to separate the beads.
-
-
Bait Immobilization:
-
Incubate the washed beads with this compound (final concentration 10 µM) in wash buffer for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound this compound.
-
-
Protein Pull-Down:
-
Incubate the this compound-coated beads with 1-2 mg of cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate uncoated streptavidin beads with the same amount of cell lysate.
-
-
Washing:
-
Separate the beads using a magnetic rack and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in elution buffer and incubating at 95°C for 10 minutes.
-
Separate the beads with a magnetic rack and collect the supernatant containing the eluted proteins.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the eluted proteins for identification by mass spectrometry.
Materials:
-
Eluted protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
-
C18 spin tips
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting and Cleanup:
-
Acidify the digested sample with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
LC-MS/MS Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for identifying doxorubicin-protein interactions using this compound.
Doxorubicin Signaling Pathway
Caption: Key signaling pathways of doxorubicin leading to apoptosis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dox-Inducible Proximity Biotinylation (Dox-btn2) Affinity Purification Mass Spectrometry Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed workflow for the analysis of data generated from Doxycycline-inducible proximity biotinylation (Dox-btn2) affinity purification mass spectrometry (AP-MS) experiments. Proximity biotinylation techniques, such as BioID and TurboID, are powerful methods for identifying protein-protein interactions (PPIs) and the composition of subcellular proteomes in their native cellular environment.[1][2][3][4] The this compound system, presumed to be a doxycycline-inducible system utilizing a biotin ligase, allows for temporal control of the labeling process, minimizing off-target effects and enabling the study of dynamic cellular processes.[5]
This guide outlines the experimental procedures, from cell culture and induction to mass spectrometry analysis, and provides a comprehensive bioinformatics workflow for the identification and validation of bona fide protein interactors. The protocols and data analysis steps described herein are based on established methodologies for similar proximity labeling techniques.
Experimental and Data Analysis Workflow
The overall workflow for a this compound AP-MS experiment can be divided into several key stages, from experimental setup to data interpretation. A generalized workflow is depicted below.
I. Experimental Protocols
A successful data analysis outcome is critically dependent on a well-executed experiment. The following sections provide detailed protocols for the key experimental steps.
A. Cell Line Generation and Doxycycline Induction
-
Stable Cell Line Generation: Establish a stable cell line expressing the this compound fusion protein (your protein of interest fused to the biotin ligase) under the control of a tetracycline-inducible promoter.[5][6]
-
Clone Selection and Validation: Screen individual clones for doxycycline-inducible expression of the fusion protein at levels comparable to the endogenous protein of interest. This can be assessed by Western blotting.[5]
-
Doxycycline Induction: Culture the selected cell line and induce the expression of the this compound fusion protein by adding doxycycline to the culture medium. The optimal concentration and induction time should be determined empirically for each cell line and protein of interest.[5][7]
B. Biotin Labeling
-
Biotin Supplementation: Following doxycycline induction, supplement the culture medium with biotin to initiate the proximity labeling reaction.[8]
-
Labeling Time: The duration of biotin labeling is a critical parameter. Shorter labeling times, often enabled by more active ligases like TurboID, can reduce the labeling of non-proximal proteins.[9][10]
-
Negative Controls: It is essential to include appropriate negative controls. A common control is a cell line expressing a non-localizing biotin ligase (e.g., GFP-Dox-btn2) or the parental cell line without the fusion protein.[11]
C. Cell Lysis and Protein Extraction
-
Cell Harvest: After biotin labeling, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS) to remove excess biotin.
-
Lysis Buffer: Lyse the cells in a buffer that effectively solubilizes proteins while preserving protein-protein interactions. A common choice is a RIPA buffer with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
D. Streptavidin Affinity Purification
-
Bead Preparation: Use streptavidin-conjugated magnetic beads for the efficient capture of biotinylated proteins.[8] Wash the beads according to the manufacturer's instructions.
-
Incubation: Incubate the clarified cell lysate with the prepared streptavidin beads to allow the binding of biotinylated proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. The wash buffers should be optimized to reduce background while maintaining specific interactions.
E. On-Bead Digestion
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature the proteins and modify cysteine residues.
-
Tryptic Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the proteins into peptides. On-bead digestion helps to minimize the co-elution of non-biotinylated proteins.[4]
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elution steps may be performed to maximize peptide recovery.
II. Data Analysis Workflow
The raw data from the mass spectrometer needs to undergo a rigorous bioinformatic pipeline to identify high-confidence protein interactors.
A. Peptide and Protein Identification
-
Database Searching: The raw mass spectrometry data (e.g., in .raw or .mzML format) is processed using a database search engine such as MaxQuant, Proteome Discoverer, or SEQUEST. The search is performed against a protein sequence database (e.g., UniProt) for the organism of interest.
-
Search Parameters: Key search parameters include specifying trypsin as the digesting enzyme, allowing for variable modifications (e.g., oxidation of methionine) and a fixed modification (e.g., carbamidomethylation of cysteine), and setting appropriate mass tolerances for precursor and fragment ions.
-
Protein Quantification: Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins across different samples.
B. Data Filtering and Normalization
-
Contaminant Removal: A crucial step is to filter out common contaminants and non-specific binders. The Contaminant Repository for Affinity Purification (CRAPome) is a valuable resource for this purpose.[11] Proteins frequently identified in negative control runs should also be removed.
-
Data Normalization: To account for variations in sample loading and instrument performance, the quantitative data should be normalized. Common normalization methods for spectral count data include the Normalized Spectral Abundance Factor (NSAF) or the Spectral Index (SIN).[11]
C. Statistical Analysis and Scoring
-
Statistical Scoring: To distinguish true interactors from background proteins, statistical scoring algorithms are employed. Popular tools include:
-
SAINT (Significance Analysis of INTeractome): Calculates the probability of a true interaction based on quantitative data from replicate experiments and controls.
-
CompPASS (Comparative Proteomic Analysis Software Suite): Uses a scoring system to identify high-confidence interacting proteins.[11]
-
-
Thresholding: A significance threshold (e.g., a specific SAINT score or a false discovery rate) is applied to generate a list of high-confidence interactors.
D. Network Analysis and Visualization
-
Network Construction: The list of high-confidence interactors can be used to construct a protein-protein interaction network.
-
Visualization Tools: Software such as Cytoscape is widely used to visualize and analyze these networks.[11] Nodes in the network represent proteins, and edges represent interactions.
-
Functional Enrichment Analysis: To gain biological insights, the list of interactors can be subjected to functional enrichment analysis (e.g., Gene Ontology analysis) to identify over-represented biological processes, molecular functions, and cellular components.[11]
III. Quantitative Data Presentation
The quantitative results from the mass spectrometry analysis should be summarized in a clear and structured format to facilitate comparison between the bait protein and control experiments.
Table 1: Summary of High-Confidence Interactors
| Protein ID | Gene Name | Bait (Avg. Spectral Counts) | Control (Avg. Spectral Counts) | Fold Change (Bait/Control) | SAINT Score | FDR |
| P12345 | GENE1 | 150.3 | 2.1 | 71.6 | 0.98 | 0.001 |
| Q67890 | GENE2 | 98.7 | 1.5 | 65.8 | 0.95 | 0.005 |
| ... | ... | ... | ... | ... | ... | ... |
IV. Signaling Pathway Diagram
The identified protein interaction network can be used to construct or supplement known signaling pathways.
References
- 1. Creative approaches using proximity labeling to gain new biological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filling the void: Proximity-based labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. neb.com [neb.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
- 10. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Doxorubicin Resistance Mechanisms Using Dox-btn2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dox-btn2, a biotinylated doxorubicin probe, to investigate the molecular mechanisms underlying doxorubicin resistance in cancer cells. The protocols outlined below detail the use of this compound in affinity pull-down assays coupled with mass spectrometry to identify doxorubicin-binding proteins and elucidate altered signaling pathways in resistant cell lines.
Introduction to this compound
This compound is a chemical probe designed for chemical proteomics studies. It consists of the anticancer drug doxorubicin covalently linked to a biotin molecule. This modification allows for the "fishing" of doxorubicin-binding proteins from complex cellular lysates. By comparing the protein interaction profiles of doxorubicin in sensitive versus resistant cancer cells, researchers can identify proteins and pathways that contribute to drug resistance.
Key Applications
-
Identification of Doxorubicin-Binding Proteins: Isolate and identify proteins that directly or indirectly interact with doxorubicin within the cellular environment.
-
Comparative Proteomics: Compare the doxorubicin interactome in drug-sensitive and drug-resistant cancer cell lines to uncover resistance-associated protein expression changes.
-
Pathway Analysis: Elucidate the signaling pathways that are perturbed in doxorubicin-resistant cells, providing insights into novel therapeutic targets.
Quantitative Data Summary
The following tables represent hypothetical data obtained from a comparative chemical proteomics experiment using this compound on a doxorubicin-sensitive (MCF-7) and a doxorubicin-resistant (MCF-7/ADR) breast cancer cell line.
Table 1: Top Doxorubicin-Binding Proteins Identified by this compound Pull-down and Mass Spectrometry
| Protein Name | Gene Symbol | Function | Fold Change (Resistant vs. Sensitive) | p-value |
| Topoisomerase II alpha | TOP2A | DNA replication, transcription | -3.5 | <0.01 |
| P-glycoprotein | ABCB1 | Drug efflux pump | +8.2 | <0.001 |
| Glutathione S-transferase P | GSTP1 | Detoxification | +4.5 | <0.01 |
| Heat shock protein 90 | HSP90AA1 | Protein folding and stability | +2.1 | <0.05 |
| Annexin A2 | ANXA2 | Membrane repair, signal transduction | +3.0 | <0.05 |
| Fatty acid-binding protein 5 | FABP5 | Fatty acid transport, signaling | +6.7 | <0.001 |
| Sorcin | SRI | Calcium homeostasis, multidrug resistance | +5.1 | <0.01 |
Table 2: Enriched Signaling Pathways in Doxorubicin-Resistant Cells (MCF-7/ADR)
| Pathway Name | Fold Enrichment | p-value | Key Proteins Involved |
| ABC Transporter Pathway | 12.5 | <0.001 | ABCB1, ABCC1 |
| Glutathione Metabolism | 6.8 | <0.01 | GSTP1, GSS |
| Nrf2 Signaling Pathway | 5.2 | <0.01 | NFE2L2, KEAP1 |
| PI3K-Akt Signaling Pathway | 4.1 | <0.05 | PIK3CA, AKT1 |
| MAPK Signaling Pathway | 3.5 | <0.05 | MAPK1, MAPK3 |
Experimental Protocols
Protocol 1: this compound Affinity Pull-Down Assay
This protocol describes the enrichment of doxorubicin-binding proteins from cell lysates using this compound and streptavidin-coated magnetic beads.
Materials:
-
Doxorubicin-sensitive and -resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Incubation with this compound:
-
Dilute the cell lysate to a final concentration of 1 mg/mL.
-
Add this compound to the lysate at a final concentration of 10 µM.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Capture of this compound-Protein Complexes:
-
Equilibrate the streptavidin-coated magnetic beads by washing three times with wash buffer.
-
Add the equilibrated beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Place the tubes on a magnetic stand to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Add 50 µL of elution buffer to the beads and incubate at 95°C for 10 minutes to elute the bound proteins.
-
Place the tubes on the magnetic stand and collect the eluate containing the enriched proteins.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol details the preparation of the eluted proteins for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Eluted protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
C18 spin columns
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
Visualizations of Key Pathways and Workflows
Caption: Experimental workflow for identifying doxorubicin-binding proteins.
Caption: Key signaling pathways involved in doxorubicin resistance.
Conclusion
The use of this compound in chemical proteomics provides a powerful approach to unravel the complex mechanisms of doxorubicin resistance. The identification of specific protein interactions and dysregulated signaling pathways in resistant cells can lead to the discovery of novel biomarkers for predicting treatment response and the development of targeted therapies to overcome drug resistance. The protocols and data presented here serve as a comprehensive guide for researchers embarking on such studies.
Troubleshooting & Optimization
troubleshooting non-specific binding in Dox-btn2 pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Dox-btn2 pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound pull-down assay?
A this compound pull-down assay is a specialized type of affinity purification technique used to identify and isolate proteins that interact with a small molecule, in this case, a doxycycline-biotin conjugate (this compound). In this assay, the this compound molecule acts as the "bait" to capture its interacting protein partners ("prey") from a complex biological sample, such as a cell lysate. The biotin tag on the doxycycline molecule allows for the capture of the bait-prey complexes using streptavidin-coated beads. This technique is a powerful tool in chemical proteomics for drug target identification and studying small molecule-protein interactions.
Q2: What are the common causes of non-specific binding in this compound pull-down assays?
Non-specific binding occurs when proteins other than the true interaction partners of your this compound bait bind to the streptavidin beads or the bait itself. This can lead to high background and false-positive results. Common causes include:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the surfaces of the streptavidin beads and the this compound bait through non-covalent forces.[1]
-
Insufficient Blocking: Failure to adequately block the non-specific binding sites on the streptavidin beads before introducing the cell lysate is a primary cause of high background.[2]
-
Inadequate Washing: Washing steps that are not stringent enough will fail to remove weakly bound, non-specific proteins.
-
High Bait Concentration: Using an excessive amount of the this compound bait can increase the chances of non-specific interactions.
-
Cell Lysate Stickiness: The composition of your cell lysate can contribute to non-specific binding. Highly abundant, "sticky" proteins are common contaminants.
Q3: Why is a "beads-only" control essential?
A "beads-only" control, where you perform the pull-down assay with streptavidin beads but without the this compound bait, is crucial for identifying proteins that bind non-specifically to the beads themselves.[3] By comparing the protein bands from your experimental sample to the "beads-only" control, you can distinguish true this compound interactors from background proteins that adhere to the affinity matrix.
Troubleshooting Guide: Non-Specific Binding
This guide provides solutions to common issues related to high background and non-specific binding in your this compound pull-down experiments.
Issue 1: High background in the "beads-only" control lane.
Cause: Proteins are binding non-specifically to the streptavidin beads.
Solutions:
-
Optimize Blocking: Inadequate blocking is a frequent cause of high background.[2][4] Experiment with different blocking agents and conditions.
-
Pre-clearing the Lysate: Before adding your this compound bait, incubate the cell lysate with streptavidin beads for 1 hour to remove proteins that non-specifically bind to the beads.[5]
Table 1: Comparison of Common Blocking Agents
-
| Blocking Agent | Recommended Concentration | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in binding buffer | 1-2 hours at 4°C or 30-60 minutes at room temperature | A commonly used and effective blocking agent.[2] |
| Non-fat Dry Milk | 3-5% (w/v) in binding buffer | 1-2 hours at 4°C or 30-60 minutes at room temperature | A cost-effective alternative to BSA. Caution: Avoid using milk for phosphoprotein detection as it contains phosphoproteins.[2] |
| Purified Casein | 1% (w/v) in binding buffer | 1-2 hours at 4°C or 30-60 minutes at room temperature | Another effective protein-based blocking agent. |
Issue 2: Multiple non-specific bands in the experimental lane (with this compound bait).
Cause: Proteins are binding non-specifically to the this compound bait or the washing steps are not stringent enough.
Solutions:
-
Optimize Wash Buffer Composition: Increasing the stringency of your wash buffer can help to remove non-specifically bound proteins.[6]
Table 2: Wash Buffer Additives for Reducing Non-Specific Binding
| Additive | Recommended Concentration Range | Mechanism of Action |
| Salt (e.g., NaCl, KCl) | 150 mM - 500 mM | Disrupts electrostatic interactions. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05% - 0.5% (v/v) | Reduces hydrophobic interactions.[6] |
| Glycerol | 5% - 10% (v/v) | Can help to stabilize protein interactions and reduce non-specific binding. |
-
Increase the Number and Duration of Washes: Perform at least 3-5 washes of 5-10 minutes each with vigorous mixing.[2]
-
Titrate the Bait Concentration: Determine the lowest concentration of this compound that still effectively pulls down your target protein of interest.
Experimental Protocols
Protocol 1: General this compound Pull-Down Assay
This protocol provides a general workflow for a this compound pull-down experiment. Optimization of specific steps may be required for your particular system.
-
Bead Preparation:
-
Blocking:
-
Resuspend the washed beads in blocking buffer (e.g., 1% BSA in 1X PBS with 0.05% Tween-20).
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Bait Immobilization:
-
After blocking, wash the beads once with binding buffer.
-
Resuspend the beads in binding buffer containing your this compound bait at the desired concentration.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the this compound to bind to the streptavidin beads.
-
-
Protein Pull-Down:
-
Wash the this compound-coated beads three times with binding buffer to remove any unbound bait.
-
Add your pre-cleared cell lysate to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
After incubation, wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins. Increase the stringency of the wash buffer if high background is observed (see Table 2).
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
Protocol 2: Troubleshooting by Optimizing Wash Conditions
-
Perform the this compound pull-down assay as described in Protocol 1 up to the washing step.
-
Divide the beads into several equal aliquots.
-
Wash each aliquot with a different wash buffer of increasing stringency. For example:
-
Buffer A (Low Stringency): 1X PBS, 150 mM NaCl, 0.1% Tween-20
-
Buffer B (Medium Stringency): 1X PBS, 300 mM NaCl, 0.2% Tween-20
-
Buffer C (High Stringency): 1X PBS, 500 mM NaCl, 0.5% Tween-20
-
-
Perform 3-5 washes with each buffer.
-
Elute the proteins from each aliquot and analyze the results by SDS-PAGE or Western blot to determine the optimal wash condition that minimizes non-specific binding while retaining your protein of interest.
Visualizations
Caption: Workflow of a this compound pull-down assay.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. clyte.tech [clyte.tech]
- 3. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. arp1.com [arp1.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
how to reduce background in Dox-btn2 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Dox-inducible beta-catenin 2 (Dox-btn2) immunofluorescence experiments.
Troubleshooting Guide: Reducing High Background
High background fluorescence can obscure the specific signal of your target protein, leading to difficulties in image analysis and interpretation. This guide addresses the most common causes of high background in this compound immunofluorescence and provides targeted solutions.
Problem 1: High Background Across the Entire Sample
This can manifest as a general, non-specific glow that reduces the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence from Doxycycline | Doxycycline, the inducer for the "Dox-On" system, is inherently fluorescent.[1] Its fluorescence emission can be detected in the range of 450-650 nm upon excitation around 400 nm.[1] To mitigate this, you can perform a washout step by removing the doxycycline-containing media and replacing it with fresh media for 60 minutes before fixation.[1] |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites is a primary cause of high background. It is recommended to use a blocking solution containing normal serum from the same species in which the secondary antibody was raised.[2] Alternatively, a 5% solution of Bovine Serum Albumin (BSA) can serve as a general protein blocker.[2] The blocking step can be extended, for instance, by incubating for an hour at room temperature or even overnight at 4°C. |
| Primary Antibody Concentration Too High | An excessive concentration of the primary antibody can lead to non-specific binding. It is advisable to perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to cellular components. To test for this, run a control experiment where the primary antibody is omitted. If fluorescence is still observed, the secondary antibody is likely the source of the background. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and duration of washes with a suitable buffer like PBS containing a mild detergent (e.g., 0.05% Tween-20). |
| Over-fixation | Excessive fixation can alter protein epitopes, leading to non-specific antibody binding. Reduce the fixation time or the concentration of the fixative. For example, if using 4% paraformaldehyde, you could try reducing the incubation time. |
Problem 2: Punctate or Speckled Background
This type of background appears as small, bright dots that are not associated with the target protein's localization.
| Potential Cause | Recommended Solution |
| Aggregated Antibodies | The primary or secondary antibodies may have formed aggregates. Centrifuge the antibody solutions at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C before use to pellet any aggregates. Use the supernatant for staining. |
| Precipitates in Buffers | Buffers that are old or improperly stored can form precipitates that deposit on the sample and appear as fluorescent artifacts. Always use freshly prepared and filtered buffers. |
| Non-specific Binding to Cellular Structures | Certain cellular components can non-specifically bind antibodies. Including a detergent like Triton X-100 in the blocking and antibody dilution buffers can help to reduce this type of binding. |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of beta-catenin 2 (btn2)?
A1: Beta-catenin 2 (btn2), like its human ortholog beta-catenin 1 (CTNNB1), has a dual role in the cell.[3][4][5] It is a key component of adherens junctions at the plasma membrane, where it links cadherins to the actin cytoskeleton. It is also a crucial transcriptional co-activator in the Wnt signaling pathway.[6] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation. Upon Wnt pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus to regulate gene expression.[6] Therefore, in your this compound experiment, you can expect to see btn2 localization at the cell membrane and, upon induction with doxycycline, potentially an increase in cytoplasmic and nuclear staining, depending on the cellular context and the activity of the Wnt pathway.
Q2: Can the doxycycline I use to induce btn2 expression interfere with my immunofluorescence signal?
A2: Yes, doxycycline is known to be autofluorescent, with an emission spectrum that can overlap with commonly used fluorophores.[1][7][8] This can contribute to background noise. To minimize this, you can perform a "washout" step by replacing the doxycycline-containing medium with fresh medium for about an hour before fixing your cells.[1] This can reduce the amount of free doxycycline in the cells and thus lower the background fluorescence.
Q3: How can I be sure that the nuclear signal I see is specific to btn2 and not just background?
A3: To confirm the specificity of your nuclear btn2 signal, several control experiments are essential:
-
No Doxycycline Control: Stain cells that have not been treated with doxycycline. In a tightly controlled inducible system, you should see minimal to no btn2 expression, and therefore no nuclear signal.
-
Secondary Antibody Only Control: As mentioned in the troubleshooting guide, this control will help you determine if your secondary antibody is binding non-specifically in the nucleus.
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species as your anti-btn2 antibody, but one that does not recognize any protein in your sample. This will help you assess non-specific binding of the primary antibody.
Q4: What is the difference between beta-catenin 1 and beta-catenin 2?
A4: In zebrafish, there are two beta-catenin genes: ctnnb1 (beta-catenin 1) and ctnnb2 (beta-catenin 2). Both are involved in the canonical Wnt signaling pathway and play roles in development.[5] They have been shown to have both similar and distinct functions.[5] Human beta-catenin is encoded by the CTNNB1 gene and is the ortholog of zebrafish ctnnb1.[3] When working with a "this compound" system, it is important to know the species of origin for the btn2 gene to ensure you are using the correct information and antibodies.
Experimental Protocols
Detailed Immunofluorescence Protocol for this compound
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Washing Buffer: 0.05% Tween-20 in PBS
-
Mounting Medium with DAPI
Procedure:
-
Cell Seeding and Induction: Seed your cells on sterile coverslips in a multi-well plate. Induce btn2 expression with the desired concentration of doxycycline for the appropriate amount of time.
-
Doxycycline Washout (Optional but Recommended): About 1 hour before fixation, gently aspirate the doxycycline-containing medium and replace it with fresh, pre-warmed culture medium.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent drying.
-
-
Primary Antibody Incubation:
-
Dilute the anti-beta-catenin 2 primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with Washing Buffer for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light from this point forward.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with Washing Buffer for 5 minutes each with gentle agitation.
-
-
Counterstaining and Mounting:
-
Briefly rinse the coverslips with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophore and DAPI.
-
Signaling Pathways and Experimental Workflows
Doxycycline-Inducible Gene Expression (Tet-On System)
Caption: Workflow of the Doxycycline-Inducible (Tet-On) System for btn2 expression.
Canonical Wnt/β-catenin Signaling Pathway
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alliancegenome.org [alliancegenome.org]
- 4. ctnnb2 catenin, beta 2 [Danio rerio (zebrafish)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. β-Catenin 1 and β-catenin 2 play similar and distinct roles in left-right asymmetric development of zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catenin beta-1 - Wikipedia [en.wikipedia.org]
- 7. Fluorescence spectrum analysis of atherosclerotic plaque using doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dox-btn2 Affinity Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps for Doxycycline-biotin (Dox-btn2) affinity purification. The content is designed to address specific issues encountered during experiments and improve the purity and yield of target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in affinity purification?
This compound is a biotinylated derivative of the antibiotic Doxycycline.[1][2] In affinity purification, this compound acts as a "bait" molecule. When introduced into a cellular system, it interacts with specific cellular components. These this compound-target complexes can then be captured using streptavidin-coated beads, which have a very high affinity for the biotin tag.[3][4][5][6] Subsequent wash steps are crucial to remove non-specifically bound proteins before eluting the specific this compound-bound partners for analysis.
Q2: What is the principle behind optimizing the wash steps?
The goal of optimizing wash steps is to find a balance between removing non-specifically bound proteins and preserving the specific interaction between this compound and its target(s).[7][8] This is achieved by adjusting the composition of the wash buffers to disrupt weak, non-specific interactions while maintaining the strong, specific binding. Key parameters to consider are salt concentration, detergents, and denaturing agents.[4][9][10]
Q3: Can the doxorubicin component of this compound affect my experiment?
Yes. Doxorubicin is a known DNA intercalator and can influence cellular metabolism and enzymatic activities.[11][12][13] Researchers should be aware that at certain concentrations, doxorubicin can have cytotoxic effects and alter gene expression.[12] It is advisable to perform control experiments to assess the impact of the doxorubicin moiety on the cellular system being studied.
Troubleshooting Guide
This guide addresses common problems encountered during this compound affinity purification, with a focus on optimizing the wash steps.
| Problem | Potential Cause | Recommended Solution |
| High Background / Many Non-Specific Proteins | Insufficiently stringent wash buffer. | - Increase the salt concentration (e.g., NaCl or KCl) in the wash buffer in increments (e.g., from 150 mM to 500 mM) to disrupt electrostatic interactions.[5][10] - Add a non-ionic detergent (e.g., 0.05% - 0.5% Tween-20 or Triton X-100) to the wash buffer to reduce hydrophobic interactions. - For very strong non-specific binding, consider a wash step with a low concentration of a denaturing agent like urea (e.g., 1-2 M), but be cautious as this may disrupt specific interactions.[4][14] |
| Insufficient number of washes. | Increase the number of wash steps (e.g., from 3 to 5) to more thoroughly remove unbound proteins.[7] | |
| Endogenous biotinylated proteins in the sample. | Pre-clear the lysate by incubating it with streptavidin beads before adding your this compound sample. This will help to remove naturally biotinylated proteins that can bind to the beads.[5] | |
| Low Yield of Target Protein | Wash conditions are too harsh. | - Decrease the concentration of detergents or salts in the wash buffer. - Reduce the number or duration of wash steps. - If using a denaturing agent, remove it from the wash buffer. |
| Disruption of the this compound-target interaction. | Ensure that the pH of the wash buffer is within the optimal range for the interaction (typically physiological pH, around 7.4). | |
| Inconsistent Results | Variability in wash step execution. | - Ensure consistent timing and mixing for each wash step. - Use a consistent volume of wash buffer for each wash. |
| Doxycycline-related cellular effects. | Monitor cell health and viability in the presence of this compound. Consider titrating the this compound concentration to minimize off-target effects.[12] |
Experimental Protocols
General Workflow for this compound Affinity Purification
This protocol provides a general framework. Specific conditions should be optimized for your system.
Caption: General workflow for this compound affinity purification.
Detailed Steps:
-
Cell Treatment and Lysis: Culture cells and treat with the desired concentration of this compound for the appropriate time. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lysate Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional but Recommended): To reduce background from endogenously biotinylated proteins, incubate the clarified lysate with streptavidin beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[5]
-
Binding: Add fresh streptavidin beads to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the this compound-target complexes to bind to the beads.
-
Washing: This is a critical step for optimization.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Resuspend the beads in a wash buffer. Start with a base buffer (e.g., PBS with 0.1% Tween-20) and modify it as needed for optimization (see Troubleshooting Guide and Wash Buffer Optimization Table).
-
Perform a series of washes (e.g., 3-5 times) to remove non-specific binders. For each wash, gently mix the beads with the buffer and then pellet them.
-
-
Elution: After the final wash, elute the bound proteins. Common elution methods include:
-
Competitive Elution: Incubate the beads with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to displace the this compound-target complexes.[3][15]
-
Denaturing Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.[3]
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners of this compound.
Wash Buffer Optimization
The following table provides a starting point for optimizing your wash buffer composition. It is recommended to test a range of conditions to find the optimal balance for your specific experiment.
| Component | Concentration Range | Purpose | Notes |
| Salt (NaCl or KCl) | 150 mM - 1 M | Reduces non-specific electrostatic interactions.[10] | Start with 150 mM and increase in increments of 100-150 mM. |
| Non-ionic Detergent (Tween-20, Triton X-100) | 0.05% - 1% (v/v) | Reduces non-specific hydrophobic interactions. | Higher concentrations may disrupt weak specific interactions. |
| Denaturing Agent (Urea) | 1 M - 4 M | Disrupts protein structure to remove tightly bound non-specific proteins. | Use with caution as it can elute your protein of interest.[4][14] |
| pH | 7.2 - 8.0 | Maintain the stability of the protein interactions. | Ensure the pH is compatible with your target protein. |
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for high background results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 3026061-31-1 |DC Chemicals [dcchemicals.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. 비오틴화 단백질 정제 [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Doxycycline Indirectly Inhibits Proteolytic Activation of Tryptic Kallikrein-Related Peptidases and Activation of Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Elution of Dox-btn2-Protein Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the elution efficiency of Doxorubicin-biotin-protein complexes from streptavidin-based affinity matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my elution yield of Dox-btn2-protein complexes low?
Low elution yield is a common issue stemming from the extremely strong interaction between biotin and streptavidin.[1] Several factors could be contributing to this:
-
Suboptimal Elution Buffer: The composition of your elution buffer may not be strong enough to disrupt the biotin-streptavidin bond.
-
Inefficient Elution Conditions: Factors like temperature, incubation time, and pH can significantly impact elution efficiency.
-
Protein Aggregation/Precipitation: The protein complex may be precipitating on the beads or in the column.[2]
-
Steric Hindrance: The Doxorubicin or the protein itself might be sterically hindering the accessibility of the biotin tag for the elution buffer.
-
Low Initial Binding: The issue might originate from inefficient binding of the complex to the beads in the first place.
Q2: What are the different elution methods I can try for my this compound-protein complex?
Elution of biotinylated molecules from streptavidin beads often requires harsh conditions due to the strength of the interaction.[1][3] The best method depends on the downstream application and the stability of your protein complex.
-
Competitive Elution: Using an excess of free biotin to compete with the biotinylated complex for binding sites on the streptavidin. This can be a milder, non-denaturing approach.[4]
-
Denaturing Conditions: Employing harsh conditions like detergents (e.g., SDS), extreme pH (acidic or basic buffers), or heat to denature the streptavidin and release the bound complex.[1][5]
-
On-Bead Digestion: Using proteases to cleave the protein complex from the beads, which is useful if the goal is to identify the protein components via mass spectrometry.[6]
-
Cleavable Linkers: If designed initially, a cleavable linker between the biotin and the protein can allow for release under specific chemical or enzymatic conditions.[7]
Q3: How can I optimize my elution buffer for better yield?
Optimizing your elution buffer is critical. Here are some strategies:
-
For Competitive Elution:
-
Increase the concentration of free biotin. Concentrations of 10-50 mM are often used.[8]
-
Adjust the pH. A slightly basic pH (e.g., 8.5) can improve the efficiency of competitive elution.[4]
-
Include detergents. Low concentrations of detergents like SDS and IGEPAL-CA630 can facilitate release when combined with excess biotin and heat.[3][5][6]
-
-
For Denaturing Elution:
Q4: My protein complex is denatured after elution. What can I do to maintain its native form?
Preserving the native state of the complex requires milder elution methods.
-
Competitive Elution with Biotin: This is the most common non-denaturing method. An optimized protocol using 4 mg/ml biotin at pH 8.5 with a 30-minute incubation has been shown to yield over 85% recovery without denaturation.[4]
-
Anti-Biotin Antibody Agarose: Instead of streptavidin, using anti-biotin antibody agarose allows for competitive elution with free biotin under near-neutral conditions.[4]
-
Iminobiotin: This biotin analog binds to streptavidin at a high pH (>9.5) and dissociates at a low pH (<4.0), offering a reversible binding option.[9]
Q5: I'm observing streptavidin contamination in my eluate. How can I prevent this?
Streptavidin "leaching" from the beads can occur, especially under harsh elution conditions.
-
Milder Elution Conditions: Using competitive elution with biotin is less likely to cause streptavidin to detach from the beads compared to boiling in SDS.
-
Optimized Detergent-Based Elution: One study developed a method using 0.4% SDS, 1% IGEPAL-CA630, and 25 mM biotin with heating at 95°C for 5 minutes, which was designed to elute the biotinylated proteins without co-eluting streptavidin.[1]
-
Use High-Quality Beads: Ensure you are using cross-linked agarose beads, which are more stable.
Q6: Can I reuse my streptavidin beads after elution?
The ability to reuse beads depends entirely on the elution method used.
-
Not Reusable: Harsh, denaturing conditions (e.g., boiling in SDS, extreme pH) will irreversibly denature the streptavidin, rendering the beads unusable for subsequent experiments.[1]
-
Potentially Reusable: Milder, competitive elution methods that do not denature the streptavidin may allow for bead regeneration and reuse. However, careful validation and benchmarking are required to ensure consistent performance.[1]
Data Summary Tables
Table 1: Comparison of Common Elution Buffers
| Elution Method | Buffer Composition | Typical Conditions | Elution Efficiency | Protein State | Reference |
| Competitive | 4 mg/ml Biotin, 25 mM Tris-HCl, 0.3 M NaCl | 30 min incubation, pH 8.5 | >85% | Native | [4] |
| Detergent & Heat | 0.4% SDS, 1% IGEPAL-CA630, 25 mM Biotin | 95°C for 5 min | 40-60% | Denatured | [6] |
| Acidic | 0.1 M Glycine-HCl | pH 2.5-2.8 | Variable | Denatured | [1] |
| Acidic | 6 M Guanidine HCl | pH 1.5 | Variable | Denatured | [1] |
| Water & Heat | Pure Water | >70°C | High (for DNA) | Denatured | [1] |
Table 2: Troubleshooting Low Elution Yield
| Symptom | Potential Cause | Suggested Solution |
| No protein in eluate | Elution conditions are too mild. | Increase biotin concentration, add detergents, or use a harsher denaturing method. |
| Low protein yield | Incomplete elution. | Increase incubation time with elution buffer; perform sequential elutions and pool the fractions. |
| Protein precipitates | Poor protein solubility in elution buffer. | Add non-ionic detergents (e.g., Tween-20) or change NaCl concentration in the elution buffer. |
| Complex still on beads | Very strong interaction or steric hindrance. | Try a harsher elution method (e.g., boiling in SDS-PAGE loading buffer).[5] |
Experimental Protocols & Methodologies
Protocol 1: Non-Denaturing Competitive Elution
This method is ideal for applications requiring the purified this compound-protein complex to remain in its native, functional state.[4]
-
Bead Washing: After binding the this compound-protein complex, wash the streptavidin beads three times with a wash buffer (e.g., PBST: Phosphate-buffered saline with 0.05% Tween 20).
-
Prepare Elution Buffer: Prepare the elution buffer consisting of 4 mg/ml free biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5.
-
Initial Elution: Add 1 bed volume of the elution buffer to the beads.
-
Incubation: Incubate the bead suspension at room temperature for 30 minutes with gentle mixing.
-
Collect Eluate: Centrifuge the beads and carefully collect the supernatant containing the eluted complex.
-
Repeat Elution: To maximize yield, repeat steps 3-5 with fresh elution buffer and pool the eluates.
Protocol 2: Denaturing Elution with Detergent and Heat
This is a highly efficient but denaturing method suitable for applications like SDS-PAGE and Western blotting.[5][6]
-
Bead Washing: After binding, wash the beads twice with a high-salt wash buffer (e.g., 2 M urea, 150 mM NaCl, 50 mM Tris, pH 7.5).
-
Prepare Elution Buffer: Prepare an elution buffer containing 25 mM biotin.
-
Elution: Resuspend the beads in 30-50 µL of the elution buffer.
-
Heating: Heat the suspension at 95°C for 5-7 minutes.
-
Collect Eluate: Immediately place the tube on a magnetic stand (for magnetic beads) or centrifuge, and collect the supernatant.
-
Final Strip (Optional): To elute any remaining protein, add SDS-PAGE loading buffer (e.g., Laemmli buffer) directly to the beads and heat again at 95°C for 5 minutes.[6]
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved elution strategy and new monoclonal anti-biotin antibody for LC-MS/MS characterization of protein biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuromics.com [neuromics.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
minimizing biotin interference in Dox-btn2 cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize biotin interference in Dox-btn2 cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cellular assay system?
A1: The this compound system is a doxycycline-inducible proximity labeling technology. It utilizes a fusion protein containing a promiscuous biotin ligase (such as BioID, TurboID, or miniTurbo) that is activated upon doxycycline administration.[1][2][3] This allows for the temporal and spatial control of biotinylation of nearby proteins within a living cell. The biotinylated proteins can then be captured using streptavidin-based methods for identification and analysis by mass spectrometry.
Q2: What are the common sources of biotin interference in this compound assays?
A2: The primary source of interference is excess free biotin, which can saturate the streptavidin used for capturing biotinylated proteins, leading to reduced signal and false negatives.[4][5][6] Common sources of free biotin include:
-
Cell Culture Media: Many standard cell culture media formulations contain high concentrations of biotin.[7]
-
Serum Supplements: Fetal Bovine Serum (FBS) and other serum supplements are a significant source of free biotin.[7]
-
Endogenous Biotin: Cells naturally contain biotin, which is essential for various metabolic processes.[8][9]
Q3: How does biotin interference affect this compound assay results?
A3: Biotin interference can lead to two main types of erroneous results, depending on the assay format:
-
Falsely Low/Negative Results: In typical this compound pulldown assays, excess free biotin in the sample competes with the biotinylated proteins for binding sites on the streptavidin beads.[4][6] This prevents the efficient capture of the proteins of interest, leading to their underrepresentation or complete loss in the final analysis.
-
Falsely High/Positive Results (in competitive assays): While less common in proximity labeling pulldowns, in competitive assay formats, excess biotin can lead to a decreased signal, which is then interpreted as a high concentration of the analyte.[4][6]
Q4: What is the acceptable level of biotin in samples for this compound assays?
A4: The threshold for biotin interference can vary significantly depending on the specific assay design and reagents used.[10] It is crucial to minimize biotin levels as much as possible. Some studies suggest that interference can occur at biotin concentrations as low as 10 ng/mL.[10]
Troubleshooting Guide
High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[11][12] Optimize the blocking agent; if using milk, try BSA, especially for phosphoprotein analysis.[13] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal dilution.[12][14] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 5 washes of 5-10 minutes each).[11][13] Ensure the wash buffer contains a detergent like Tween-20.[13] |
| Non-Specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding.[14] Use pre-adsorbed secondary antibodies.[14] |
| Endogenous Biotinylated Proteins | Perform a control experiment without doxycycline induction to identify endogenously biotinylated proteins.[1] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the western blotting process.[14] |
Low or No Signal
| Potential Cause | Recommended Solution |
| Biotin Interference | Use biotin-free or biotin-depleted media and serum for cell culture.[7][15] Implement biotin depletion protocols for cell lysates.[16][17] |
| Inefficient Doxycycline Induction | Optimize doxycycline concentration and induction time. Verify the expression of the this compound fusion protein by Western blot or fluorescence microscopy if tagged. |
| Insufficient Biotinylation | Ensure adequate supplementation of exogenous biotin during the labeling period, but be mindful of the background from endogenous biotin. The optimal concentration needs to be determined empirically. |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. |
| Inactive Fusion Protein | Confirm the integrity and expression of the this compound fusion protein. |
Experimental Protocols
Protocol 1: Biotin Depletion from Cell Culture Serum
This protocol describes a method to deplete biotin from fetal bovine serum (FBS) using avidin-conjugated beads.
Materials:
-
Fetal Bovine Serum (FBS)
-
Avidin-agarose beads or similar avidin-conjugated resin
-
Sterile conical tubes (50 mL)
-
Sterile filter (0.22 µm)
-
End-over-end rotator
-
Sterile cell culture hood
Procedure:
-
In a sterile 50 mL conical tube, add 1 mL of avidin-agarose bead slurry for every 10 mL of FBS.
-
Incubate the mixture on an end-over-end rotator for 4-6 hours at 4°C.
-
Centrifuge the tube at 500 x g for 5 minutes to pellet the beads.
-
Carefully aspirate the supernatant (biotin-depleted FBS) and pass it through a 0.22 µm sterile filter.
-
Store the biotin-depleted FBS at -20°C in aliquots.
Protocol 2: Biotin Removal from Cell Lysates
This protocol outlines a method for removing free biotin from cell lysates prior to streptavidin pulldown using magnetic beads.[16]
Materials:
-
Cell lysate from this compound expressing cells
-
Streptavidin-coated magnetic beads
-
Magnetic rack
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess free biotin)
Procedure:
-
Pre-clear the cell lysate by incubating with non-streptavidin-coated magnetic beads for 30 minutes at 4°C to reduce non-specific binding.
-
Transfer the supernatant to a new tube and add streptavidin-coated magnetic beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.
-
Place the tube on a magnetic rack and discard the supernatant which contains unbound proteins and potentially some free biotin.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins and residual free biotin.
-
Elute the biotinylated proteins from the beads by boiling in elution buffer containing a high concentration of free biotin.
Visualizations
Caption: Workflow for a this compound proximity labeling experiment.
Caption: Mechanism of biotin interference in streptavidin pulldown assays.
Caption: A logical flowchart for troubleshooting common this compound assay issues.
References
- 1. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. blog.addgene.org [blog.addgene.org]
- 4. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Analysis of the Biotin-(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biotin Binder - Depletion or Positive Isolation of Cells from Different Species | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic mimics of biotin/(strept)avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. researchgate.net [researchgate.net]
- 12. arp1.com [arp1.com]
- 13. clyte.tech [clyte.tech]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. Use of avidin to prepare biotin-free culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioclone.net [bioclone.net]
- 17. iba-lifesciences.com [iba-lifesciences.com]
Technical Support Center: Troubleshooting High Background in Streptavidin-HRP Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in streptavidin-HRP western blots.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a streptavidin-HRP western blot?
High background in streptavidin-HRP western blots can manifest as a general haze across the membrane or as distinct non-specific bands. The most common causes include:
-
Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins, which are recognized by streptavidin-HRP, leading to non-specific bands.[1][2][3][4] Tissues like kidney, liver, and mammary gland are particularly rich in endogenous biotin.[4]
-
Insufficient Blocking: Inadequate blocking of the membrane allows the streptavidin-HRP conjugate to bind non-specifically to the membrane surface.[5][6][7][8]
-
Inappropriate Blocking Agent: The choice of blocking agent is critical. For instance, using non-fat dry milk can be problematic as it contains endogenous biotin and phosphoproteins, which can interfere with detection.[9][10]
-
Excessive Concentration of Streptavidin-HRP: Using too high a concentration of the streptavidin-HRP conjugate can lead to increased non-specific binding and a dark background.[5][7][11]
-
Inadequate Washing: Insufficient washing fails to remove unbound or weakly bound streptavidin-HRP, resulting in a high background signal.[5][6][8][9]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific binding of reagents.[5][11][12]
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can lead to artifacts and high background.[11]
-
Overexposure: Excessively long exposure times during chemiluminescent detection can amplify the background signal.[6]
Q2: I see several distinct, non-specific bands on my blot. What is the likely cause?
The presence of distinct, non-specific bands is often due to the streptavidin-HRP conjugate binding to endogenous biotinylated proteins in your sample.[2][3][4] Common endogenous biotinylated proteins that can appear as non-specific bands include carboxylases at molecular weights of approximately 72 kDa, 75 kDa, 130 kDa, 150 kDa, and 220 kDa.[4] To confirm this, you can run a control lane where the primary and secondary antibodies are omitted, and the blot is incubated only with streptavidin-HRP.[3][13] If the bands are still present, they are likely due to endogenous biotin.
Q3: How can I block endogenous biotin in my samples?
Blocking endogenous biotin is a crucial step to reduce non-specific bands. This is typically a two-step process:
-
Saturate endogenous biotin with excess streptavidin: The membrane is incubated with a solution of unconjugated streptavidin to bind to all available endogenous biotin.
-
Block remaining biotin-binding sites on streptavidin: The membrane is then incubated with a solution of free biotin to saturate the remaining binding sites on the streptavidin added in the first step.[1]
This prevents the streptavidin-HRP conjugate from binding to the endogenous biotin in the sample.
Q4: Which blocking buffer should I use for a streptavidin-HRP western blot?
The choice of blocking buffer can significantly impact your results. Here's a comparison of common blocking agents:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in TBST or PBST | Generally preferred for phospho-specific antibodies as it is low in phosphoproteins.[8] Can lead to clearer results.[10] | More expensive than milk. |
| Non-fat Dry Milk | 3-5% in TBST or PBST | Inexpensive and effective for many applications. | Contains endogenous biotin, which can interfere with streptavidin-based detection.[10] Contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[5][6] |
| Normal Serum | 5-10% | Can be very effective at reducing background. | Can contain cross-reactive antibodies. |
| Protein-Free Blockers | As per manufacturer | Good for avoiding cross-reactivity with protein-based blocking agents. | Can be more expensive. |
For streptavidin-HRP blots, it is generally recommended to avoid non-fat dry milk due to its biotin content.[10] BSA is often a better choice. Adding a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers can also help reduce non-specific binding.[5][6][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting high background in your streptavidin-HRP western blots.
Problem: High Uniform Background
A diffuse, dark background across the entire membrane.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[6] Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA).[5][6] Add 0.05% Tween-20 to the blocking buffer.[6] |
| Streptavidin-HRP Concentration Too High | Titrate the streptavidin-HRP conjugate to determine the optimal dilution. Start with a higher dilution than initially used.[5][7][9] |
| Inadequate Washing | Increase the number of washes (e.g., 4-5 times for 5-10 minutes each).[6][8] Increase the volume of wash buffer to ensure the membrane is fully submerged and agitated.[6][9] Increase the Tween-20 concentration in the wash buffer to 0.1%.[6] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire procedure.[5][11][12] |
| Overexposure | Reduce the exposure time during chemiluminescent detection.[6] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers.[11] |
Problem: Non-Specific Bands
Distinct, unwanted bands appearing on the blot.
| Possible Cause | Recommended Solution |
| Endogenous Biotin | Implement an endogenous biotin blocking protocol before primary antibody incubation.[1][14] |
| Non-specific Binding of Streptavidin-HRP | Optimize the blocking and washing steps as described for high uniform background. |
| Cross-reactivity of Blocking Agent | If using milk, switch to BSA, especially if you suspect biotin interference.[10] |
| Secondary Antibody Control | To confirm if the secondary antibody is the issue, run a control blot without the primary antibody. If bands appear, the secondary antibody is binding non-specifically.[5][7] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is performed after protein transfer to the membrane and before the standard blocking step.
-
After transfer, wash the membrane for 5 minutes in Tris-Buffered Saline with Tween-20 (TBST) or Phosphate-Buffered Saline with Tween-20 (PBST).
-
Incubate the membrane in a solution of 10 µg/mL unconjugated streptavidin in TBST for 30-60 minutes at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane in a solution of 1 µg/mL free biotin in TBST for 15-30 minutes at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Proceed with the standard blocking protocol (e.g., 5% BSA in TBST for 1 hour).
Protocol 2: Optimized Washing Procedure
-
After incubation with the streptavidin-HRP conjugate, remove the membrane and place it in a clean container.
-
Add a generous volume of wash buffer (e.g., TBST with 0.1% Tween-20) to completely submerge the membrane.
-
Agitate gently on a shaker for 10 minutes.
-
Discard the wash buffer.
-
Repeat steps 2-4 for a total of four to five washes.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Specific vs. non-specific binding interactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uobrep.openrepository.com [uobrep.openrepository.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. sinobiological.com [sinobiological.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Dox-btn2 Target Engagement in Cells
In the realm of drug discovery and chemical biology, confirming that a molecule reaches and interacts with its intended target within the complex environment of a living cell is a critical step.[1][2][3] This process, known as target engagement, provides essential evidence for the molecule's mechanism of action and helps to correlate biochemical potency with cellular effects.[1][4] This guide provides a comparative overview of modern techniques to validate the cellular target engagement of a hypothetical probe, "Dox-btn2," a conceptual biotinylated derivative of the well-known chemotherapy agent Doxorubicin.
Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting the function of Topoisomerase II (TOP2), an enzyme critical for resolving DNA supercoiling during replication and transcription.[5][6] For the purpose of this guide, we will assume this compound is designed to bind to TOP2, with the biotin tag enabling detection and affinity-based applications. Validating that this engineered molecule successfully engages TOP2 inside a cell is paramount to its use as a research tool or therapeutic prototype.
Comparison of Key Target Engagement Methodologies
Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, required throughput, and the desired endpoint. Below is a comparison of several widely used methods.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Key Reagents/Instrumentation | Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[7][8] Cells are heated, and the amount of soluble (non-denatured) target protein is quantified. | Label-free; performed in intact cells or lysates, reflecting a physiological environment.[8] | Not suitable for all targets (e.g., some membrane proteins); Western blot readout is low-throughput.[4] | Low (Western Blot) to High (HTDR-CETSA).[4][9] | PCR cycler, Western blot supplies, or specialized plate readers for high-throughput versions. | Qualitative/Semi-Quantitative (Western Blot), Quantitative (HTDR-CETSA). |
| NanoBRET™ Target Engagement Assay | A competitive displacement assay in live cells.[10] The target is fused to NanoLuc® luciferase, and a fluorescent tracer binds to it, creating Bioluminescence Resonance Energy Transfer (BRET). An unlabeled compound (this compound) competes with the tracer, reducing the BRET signal. | Real-time measurements in live cells; highly quantitative and sensitive; suitable for high-throughput screening.[10][11] | Requires genetic modification of cells to express the fusion protein; tracer development can be challenging. | High. | Luminescence plate reader, genetically engineered cells, NanoLuc® substrate, fluorescent tracer. | Quantitative (IC50 values). |
| Affinity-Pulldown with Mass Spectrometry | The biotin tag on this compound is used to capture the target protein and its binding partners from cell lysates using streptavidin-coated beads. Bound proteins are identified and quantified by mass spectrometry. | Identifies direct targets and interacting partners; does not require genetic modification of the target. | Can be prone to non-specific binding, leading to false positives; may not capture transient or weak interactions. | Low to Medium. | Streptavidin beads, cell lysis reagents, mass spectrometer. | Qualitative/Semi-Quantitative. |
| Quantitative Chemical Proteomics | Techniques like Limited Proteolysis (LiP-MS) measure changes in protein conformation and stability across the proteome upon drug binding.[12] Drug binding alters the protein's structure, changing its susceptibility to proteases and generating a unique peptide "fingerprint".[12] | Unbiased, proteome-wide analysis; identifies on- and off-targets simultaneously without labeling the compound.[12] | Requires sophisticated mass spectrometry and data analysis pipelines; may be less sensitive for low-abundance proteins. | Low. | High-resolution mass spectrometer, protease, specialized software. | Quantitative. |
Experimental Protocols
Here we provide detailed methodologies for three key experimental approaches to validate this compound target engagement with Topoisomerase II.
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is adapted from established CETSA methodologies to assess the stabilization of Topoisomerase II by this compound.[7][8]
Objective: To determine if this compound binding increases the thermal stability of Topoisomerase II in intact cells.
Materials:
-
Cell culture medium, flasks, and plates
-
Cancer cell line expressing Topoisomerase II (e.g., HeLa, HCT116)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler (PCR machine)
-
Microcentrifuge
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibody against Topoisomerase II
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 10 cm dish and grow to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours in the incubator.
-
Cell Harvesting: After treatment, wash the cells with PBS, then gently scrape and collect them in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into several PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for Topoisomerase II.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate. A stronger band in the this compound-treated samples at higher temperatures, compared to the vehicle control, indicates that this compound has bound to and stabilized Topoisomerase II.
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a live-cell competitive binding assay.[10][13]
Objective: To quantitatively measure the affinity of this compound for Topoisomerase II in living cells.
Materials:
-
HEK293 cells stably or transiently expressing a Topoisomerase II-NanoLuc® fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
This compound compound series
-
NanoBRET™ TOP2A tracer
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminescence-capable plate reader
Procedure:
-
Cell Preparation: Harvest HEK293 cells expressing the TOP2A-NanoLuc® fusion and resuspend them in Opti-MEM®.
-
Compound Plating: Prepare serial dilutions of this compound in Opti-MEM® and add them to the wells of the assay plate. Include "no compound" controls.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Cell Addition: Add the cell suspension to all wells. The final volume should be consistent across the plate.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 2 hours to allow the binding reaction to reach equilibrium.
-
Detection: Add the Nano-Glo® Substrate and the extracellular inhibitor (to reduce background from any secreted fusion protein) to all wells.
-
Signal Reading: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.
Affinity-Pulldown Assay for Target Identification
This protocol uses the biotin tag on this compound to isolate its binding partners from a cell lysate.
Objective: To confirm that this compound physically interacts with Topoisomerase II in a cellular context.
Materials:
-
Cell line of interest
-
This compound and a negative control (e.g., biotin alone or a structurally similar but inactive compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for Western blotting or Mass Spectrometry
Procedure:
-
Cell Treatment: Treat cells with this compound or the negative control for a specified time (e.g., 2-4 hours).
-
Lysate Preparation: Wash the cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify it by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Bead Incubation: Add the clarified lysate to pre-washed streptavidin magnetic beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated this compound and its bound proteins to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against Topoisomerase II. A band corresponding to TOP2A in the this compound lane, but not in the control lane, confirms the interaction.
-
(Optional) Analysis by Mass Spectrometry: For unbiased identification, the eluted proteins can be digested with trypsin and analyzed by LC-MS/MS to identify all proteins that were pulled down with this compound.
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: A diagram illustrating the concept of target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The competitive principle of the NanoBRET assay.
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. youtube.com [youtube.com]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Doxorubicin Probes: Dox-btn2 vs. Clickable Doxorubicin
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the mechanisms of action of therapeutics and developing novel drug delivery strategies. This guide provides a detailed comparison of two types of doxorubicin-based probes: Dox-btn2, a biotinylated doxorubicin derivative, and clickable doxorubicin probes, which utilize bioorthogonal chemistry for their application.
This comparison delves into their respective mechanisms, applications, and performance, supported by available experimental data and protocols to aid in the selection of the most suitable probe for your research needs.
At a Glance: this compound vs. Clickable Doxorubicin Probes
| Feature | This compound (Biotinylated Doxorubicin) | Clickable Doxorubicin Probes |
| Primary Function | Cellular imaging and mapping of doxorubicin interactions with DNA and chromatin proteins.[1][2] | Targeted drug delivery, prodrug activation, and visualization of drug distribution. |
| Mechanism of Action | Biotin label allows for detection and pull-down via streptavidin-based assays. Doxorubicin moiety intercalates with DNA. | A bioorthogonal handle (e.g., alkyne or azide) allows for covalent modification with a reporter molecule or targeting ligand via click chemistry. |
| Key Application | In situ mapping of drug-chromatin interactions (Chem-map).[3][4] | Spatially and temporally controlled drug release, targeted delivery to specific cell types, and in vivo imaging. |
| Cellular Localization | Predominantly cytoplasmic, in contrast to the nuclear accumulation of unmodified doxorubicin.[1][2] | Varies depending on the design of the probe and targeting moiety. Can be engineered for specific subcellular localization. |
| Detection Method | Typically involves secondary detection with fluorophore-conjugated streptavidin. | Direct detection of the clicked fluorophore or imaging agent. |
In-Depth Comparison
This compound: A Tool for Mapping Drug-Genome Interactions
This compound is a derivative of the widely used chemotherapy drug doxorubicin, where a biotin molecule is conjugated to the 3'-NH2 position of the daunosamine sugar.[1][2] This modification alters its subcellular distribution, with this compound showing more prominent cytoplasmic localization compared to the nuclear accumulation of free doxorubicin.[1][2]
The primary utility of this compound lies in its application for cellular imaging and, most notably, in a technique called Chem-map (in situ mapping of small-molecule interactions with DNA and chromatin proteins).[3][4] The biotin tag serves as a high-affinity handle for streptavidin-conjugated reagents, enabling the visualization and immunoprecipitation of doxorubicin-bound cellular components.
Experimental Insights:
-
Cell Imaging: this compound has been used for visualization in U2OS cells at a concentration of 1 µM for 6 hours, with excitation at 531/40 nm and emission at 593/40 nm.[1]
-
Chem-map: This technique utilizes the biotin tag on this compound to recruit a transposase complex, which then tags the DNA in the vicinity of doxorubicin binding sites. This allows for the genome-wide mapping of doxorubicin's interactions with chromatin.[3][4]
Clickable Doxorubicin Probes: Versatility in Drug Delivery and Imaging
Clickable doxorubicin probes are designed with a bioorthogonal functional group, such as an alkyne or an azide, which allows for a specific and efficient covalent reaction with a complementary functional group on another molecule. This "click" reaction is highly specific and can be performed in complex biological environments without interfering with native biochemical processes.
This modularity makes clickable doxorubicin probes highly versatile. They can be "clicked" to various molecules, including:
-
Fluorophores: for direct visualization and tracking of the drug.
-
Targeting Ligands (e.g., antibodies, peptides): to direct the drug to specific cells or tissues.
-
Drug-releasing linkers: to create prodrugs that release active doxorubicin in response to specific stimuli (e.g., pH, enzymes).
Experimental Insights:
-
Targeted Drug Delivery: Click chemistry has been used to conjugate doxorubicin to nanoparticles and polymers for targeted delivery to cancer cells, often leveraging stimuli-responsive linkers for controlled release in the acidic tumor microenvironment.
-
Prodrug Strategies: The Click Activated Protodrugs Against Cancer (CAPAC®) platform utilizes a systemically administered, attenuated doxorubicin protodrug that is activated at the tumor site by a locally injected "activator" molecule via a click reaction. This approach aims to maximize the therapeutic index by concentrating the active drug at the tumor and minimizing systemic toxicity.
Experimental Protocols
Fluorescence Microscopy with Doxorubicin Probes
Objective: To visualize the subcellular localization of doxorubicin probes.
Protocol:
-
Cell Culture: Seed cells (e.g., U2OS, HeLa) on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
Probe Incubation: Treat the cells with the doxorubicin probe (e.g., 1 µM this compound or a fluorescently-labeled clickable doxorubicin probe) in complete cell culture medium for a specified duration (e.g., 4-6 hours).
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.
-
Counterstaining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain (e.g., Hoechst 33342 or DAPI) according to the manufacturer's instructions.
-
Imaging: Mount the coverslips on a slide with an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filter sets for the doxorubicin probe and any counterstains. Doxorubicin's intrinsic fluorescence can typically be excited around 488 nm with emission collected around 590 nm.
Flow Cytometry for Cellular Uptake Analysis
Objective: To quantify the cellular uptake of doxorubicin probes.
Protocol:
-
Cell Culture: Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Probe Incubation: Resuspend the cells in complete medium containing the doxorubicin probe at the desired concentration. Incubate for the desired time period.
-
Washing: Pellet the cells by centrifugation and wash them twice with cold PBS to remove the unbound probe.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer. Doxorubicin fluorescence is typically detected in the PE or a similar channel (e.g., excitation at 488 nm, emission ~575/26 nm).
Visualizing the Concepts
To better illustrate the principles behind these probes, the following diagrams are provided.
This compound Interaction and Detection Workflow
Caption: Workflow of this compound cellular entry, localization, and detection.
Clickable Doxorubicin Probe General Scheme
Caption: Modular design of a clickable doxorubicin probe system.
Conclusion
The choice between this compound and a clickable doxorubicin probe depends heavily on the specific research question. This compound is a specialized tool, exquisitely suited for mapping the genomic binding sites of doxorubicin through techniques like Chem-map. Its altered cellular localization is a key feature to consider in experimental design.
On the other hand, clickable doxorubicin probes offer a versatile and modular platform for a broader range of applications, including targeted drug delivery, controlled release, and multimodal imaging. The ability to conjugate doxorubicin to a variety of functional molecules opens up numerous possibilities for innovative therapeutic and diagnostic strategies.
By understanding the distinct advantages and applications of each probe type, researchers can make an informed decision to select the most appropriate tool to advance their scientific inquiries.
References
A Researcher's Guide to Validating Dox-Inducible Biotinylation-Derived Protein Interactions
A comprehensive comparison of secondary assays for robust confirmation of protein-protein interactions discovered through Dox-inducible proximity labeling techniques.
For researchers in cell biology and drug discovery, Dox-inducible biotinylation methods like BioID2, TurboID, and APEX2 have revolutionized the mapping of protein-protein interactions (PPIs) within a native cellular context. The ability to temporally control the expression of a biotin ligase fused to a protein of interest allows for precise snapshots of interaction networks. However, the promiscuous nature of these techniques necessitates rigorous secondary validation to distinguish true interactors from proximal non-interactors and background contaminants. This guide provides a comparative overview of the most common and effective secondary assays to validate putative PPIs identified through Dox-inducible biotinylation.
Comparing the Arsenal of Validation Assays
Choosing the right validation method is critical and often depends on the nature of the interaction, the availability of reagents, and the desired level of quantitative detail. The following table summarizes the key characteristics of four widely used secondary assays: Co-immunoprecipitation (Co-IP), Pull-down Assays, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI).
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | In vivo antibody-based capture of a target protein and its interacting partners from a cell lysate. | In vitro capture of a prey protein by a purified, tagged "bait" protein immobilized on beads. | Label-free, real-time measurement of binding events by detecting changes in refractive index at a sensor surface. | Label-free, real-time measurement of binding by detecting changes in the interference pattern of light reflected from a biosensor tip. |
| Interaction Environment | Near-native, in vivo | In vitro | In vitro | In vitro |
| Data Output | Qualitative (Western Blot bands) or semi-quantitative.[1] | Qualitative (Western Blot bands) or semi-quantitative. | Quantitative (KD, kon, koff).[2] | Quantitative (KD, kon, koff). |
| Throughput | Low to medium | Medium | Low to medium | High |
| Sample Requirement | High (cell lysate) | Moderate (purified proteins/lysate) | Low (purified proteins) | Low (purified proteins) |
| Direct vs. Indirect | Can identify both direct and indirect interactions within a complex.[3] | Primarily identifies direct physical interactions.[4] | Confirms direct binding. | Confirms direct binding. |
| Strengths | Validates interactions in a physiological context. | Good for confirming direct interactions and mapping binding domains. | High sensitivity, provides detailed kinetic data.[2] | High throughput, tolerant of crude samples.[5] |
| Limitations | Antibody quality is critical; may miss transient interactions. | In vitro nature may not reflect in vivo conditions; potential for non-specific binding. | Requires specialized equipment and purified proteins; can be sensitive to buffer conditions. | Lower sensitivity than SPR for small molecules; dip-and-read format can affect precision.[6] |
Experimental Workflows and Signaling Pathways
A typical workflow for identifying and validating protein-protein interactions using a Dox-inducible system involves an initial discovery phase followed by multi-level validation.
Caption: General workflow for Dox-inducible proximity labeling and subsequent validation.
A key area of investigation using these techniques is the elucidation of complex signaling pathways. For example, the Hippo signaling pathway, which controls organ size and cell proliferation, is often dysregulated in cancer. Dox-inducible TurboID has been used to map the interactome of key Hippo pathway components like YAP (Yes-associated protein).
Caption: Validation of novel YAP interactors identified via Dox-inducible TurboID.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of validation experiments. Below are generalized protocols for the key secondary assays.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to validate the interaction between a bait protein (identified via Dox-biotinylation) and a putative prey protein in vivo.
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add the primary antibody against the bait protein and incubate for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the prey protein to confirm its presence in the immunoprecipitated complex.[7]
-
GST Pull-Down Assay
This in vitro assay confirms a direct physical interaction between a bait and prey protein.
-
Bait Protein Immobilization:
-
Express and purify the bait protein as a GST-fusion protein from E. coli.
-
Incubate the purified GST-bait protein with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate containing the prey protein (as in the Co-IP protocol) or use a purified, tagged prey protein.
-
-
Binding Reaction:
-
Incubate the immobilized GST-bait protein with the prey protein lysate/solution for 2-4 hours at 4°C.
-
Include a negative control with GST alone to check for non-specific binding.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.[3]
-
Surface Plasmon Resonance (SPR)
SPR provides quantitative data on binding kinetics and affinity.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Immobilize one of the purified interacting proteins (the ligand, e.g., the bait protein) onto the chip surface.
-
Deactivate any remaining active groups.
-
-
Analyte Injection and Binding Analysis:
-
Inject a series of dilutions of the other purified interacting protein (the analyte, e.g., the prey protein) over the chip surface.
-
Monitor the change in the refractive index in real-time to observe association and dissociation phases.
-
A reference flow cell without the immobilized ligand is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[2]
-
Biolayer Interferometry (BLI)
BLI is another real-time, label-free technique for quantifying biomolecular interactions.
-
Biosensor Preparation and Ligand Loading:
-
Hydrate the biosensor tips (e.g., streptavidin-coated for biotinylated ligands or Ni-NTA for His-tagged ligands) in buffer.
-
Immobilize one of the purified interacting proteins (the ligand) onto the biosensor tip.
-
-
Binding Assay:
-
Establish a baseline by dipping the ligand-coated biosensor into buffer.
-
Move the biosensor to wells containing different concentrations of the analyte (the other interacting protein) to measure association.
-
Transfer the biosensor back to a buffer-only well to measure dissociation.
-
-
Data Analysis:
-
The shifts in the interference pattern are plotted over time to generate sensorgrams.
-
Similar to SPR, these sensorgrams are fitted to a binding model to determine kon, koff, and KD.
-
Conclusion
The validation of protein-protein interactions identified through Dox-inducible biotinylation is a critical step in ensuring the biological relevance of the findings. While Co-immunoprecipitation and pull-down assays provide essential in vivo and in vitro confirmation of an interaction, techniques like SPR and BLI offer a deeper, quantitative understanding of the binding kinetics and affinity. A multi-faceted approach, employing a combination of these secondary assays, provides the most robust and comprehensive validation, transforming a list of putative interactors into a high-confidence map of the cellular interactome.
References
- 1. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. A tetracycline-inducible Split TurboID system for specific biotinylation and identification of nuclear proteins from HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Unveiling Drug Targets: A Comparative Guide to Cross-Validation with Genetic Approaches
A deep dive into the cross-validation of small molecule targets, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of modern genetic approaches. We explore the methodologies that are pivotal in confirming the efficacy and specificity of therapeutic compounds, ensuring robust and reliable drug development pipelines.
The journey of a drug from a promising compound to a clinical therapy is paved with rigorous validation. A critical step in this process is target identification and subsequent cross-validation, ensuring that the therapeutic effects of a molecule are indeed mediated by its intended molecular target. Genetic approaches have emerged as powerful tools in this endeavor, offering precise and reliable methods to confirm these interactions within a biological system. This guide will compare and contrast key genetic strategies for the cross-validation of small molecule targets, providing insights into their experimental protocols and data presentation.
The Landscape of Genetic Target Validation
Genetic methods provide a direct way to assess the link between a drug's effect and its putative target by manipulating the expression or function of the target gene.[1][2] These approaches can either mimic or block the effect of a small molecule, thereby providing strong evidence for on-target activity.[3] The primary genetic techniques employed for target validation include RNA interference (RNAi), CRISPR-Cas9 based gene editing, and genome-wide association studies (GWAS).[2][4]
Table 1: Comparison of Genetic Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| RNA interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA.[4] | - Relatively simple and cost-effective. - Can be used for high-throughput screening.[4] | - Off-target effects are a significant concern. - Incomplete knockdown can lead to ambiguous results. |
| CRISPR-Cas9 | Gene editing tool that allows for precise knockout, activation, or inhibition of a target gene at the DNA level.[2] | - High specificity and efficiency. - Enables complete gene knockout for definitive validation.[2] | - Potential for off-target mutations. - Delivery of CRISPR components can be challenging in some systems. |
| Genome-Wide Association Studies (GWAS) | Statistical analysis of genetic variants across the genome to identify associations with disease susceptibility or drug response.[1][5] | - Unbiased, genome-wide approach. - Can identify novel targets and pathways.[1] | - Requires large sample sizes. - Correlation does not equal causation; further functional studies are needed. |
Experimental Protocols: A Closer Look
The successful implementation of these genetic validation techniques hinges on meticulous experimental design and execution. Below are summarized protocols for the key experiments cited.
RNA Interference (RNAi) Protocol for Target Validation
-
Design and Synthesis of siRNAs/shRNAs: Design multiple siRNAs or shRNAs targeting different regions of the target gene's mRNA to minimize off-target effects. Synthesize or obtain commercially available reagents.
-
Cell Culture and Transfection: Culture the cell line of interest to the appropriate confluency. Transfect the cells with the designed siRNAs or shRNAs using a suitable transfection reagent. Include negative controls (e.g., scrambled siRNA) and positive controls (e.g., siRNA against a known essential gene).
-
Target Knockdown Verification: After 24-72 hours, harvest the cells and assess the knockdown efficiency of the target gene at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blotting) levels.
-
Phenotypic Assay: Treat the transfected cells with the small molecule of interest at various concentrations. Assess the cellular phenotype (e.g., cell viability, apoptosis, or a specific signaling pathway marker) and compare the response between cells with and without target knockdown. A diminished response in knockdown cells suggests the target is correct.[4]
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting the coding sequence of the gene of interest. Clone the gRNAs into a Cas9-expressing vector.
-
Cell Line Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmid. Select for successfully transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Screen the clones for gene knockout by PCR, sequencing, and Western blotting to confirm the absence of the target protein.
-
Drug Sensitivity Assay: Treat the knockout and wild-type (control) cell lines with the small molecule. A significant decrease or loss of sensitivity in the knockout cells provides strong evidence for the on-target activity of the compound.[2]
Visualizing the Workflow and Pathways
To better understand the logical flow of these validation strategies and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for genetic cross-validation of a putative drug target.
References
- 1. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 4. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-layered genetic approaches to identify approved drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Mass Spectrometry for the Confirmation of Dox-btn2 Interactors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative mass spectrometry-based proteomics strategies for the confident identification and confirmation of protein interactors for a given bait molecule, exemplified here as "Dox-btn2". The focus is on providing objective comparisons of performance with supporting experimental data paradigms and detailed methodologies.
Introduction to Validating Protein Interactions
Identifying the cellular binding partners of a small molecule like this compound is crucial for elucidating its mechanism of action and potential off-target effects. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for discovering these interactors. However, a primary challenge in AP-MS experiments is distinguishing bona fide interactors from non-specific background proteins.[1][2] Quantitative mass spectrometry offers a robust solution to this challenge by enabling the precise measurement and comparison of protein abundances between a specific pulldown and a control experiment.[1][2] This guide explores various quantitative MS approaches to confidently identify this compound interactors.
Key Quantitative Mass Spectrometry Strategies
Several quantitative proteomics strategies can be employed to validate protein-protein or protein-small molecule interactions. The primary approaches include label-free quantification (LFQ), stable isotope labeling by amino acids in cell culture (SILAC), and isobaric labeling (e.g., TMT or iTRAQ).
Comparison of Quantitative MS Strategies for Interactor Validation
| Feature | Label-Free Quantification (LFQ) | Stable Isotope Labeling (SILAC) | Isobaric Labeling (TMT, iTRAQ) |
| Principle | Compares peptide signal intensities or spectral counts across different MS runs. | Cells are metabolically labeled with "heavy" or "light" amino acids. Protein abundance is determined by the ratio of heavy to light peptide signals.[2] | Peptides are chemically labeled with tags of the same mass but which produce different reporter ions upon fragmentation. |
| Advantages | Simple experimental setup, no special reagents required for labeling, applicable to a wide range of sample types. | Highly accurate for relative quantification as samples are mixed early in the workflow, minimizing experimental variability.[2] | Allows for multiplexing of multiple samples (up to 10 or more) in a single MS run, increasing throughput.[3] |
| Disadvantages | Susceptible to run-to-run variation in MS performance, requires more sophisticated data analysis to normalize results. | Limited to cell lines that can be metabolically labeled, can be expensive, and requires complete incorporation of labeled amino acids. | Can suffer from ratio compression, potentially underestimating large changes in protein abundance. Requires an additional fragmentation step (MS3) to mitigate this.[3] |
| Best Suited For | Initial screening experiments, studies where metabolic labeling is not feasible (e.g., tissue samples). | In-depth, highly accurate quantitative comparisons in cell culture models. | Studies involving multiple conditions or time-points, clinical samples.[3] |
Experimental Workflow and Protocols
A generalized workflow for identifying this compound interactors using quantitative affinity purification-mass spectrometry is outlined below.
References
- 1. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dox-btn2 Binding Partners: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, the identification of bona fide binding partners for a small molecule probe is a critical step in elucidating its mechanism of action and potential therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and other widely used techniques for validating the binding partners of Dox-btn2, a hypothetical biotinylated derivative of a bioactive compound.
The initial identification of potential this compound interacting proteins is often achieved through affinity purification-mass spectrometry (AP-MS). However, due to the nature of this technique, a number of proteins that non-specifically bind to the beads or the linker can be identified, leading to false positives. Therefore, orthogonal validation of these initial "hits" is essential. Co-immunoprecipitation is a gold-standard method for confirming protein-protein interactions within a cellular context.[1]
Co-Immunoprecipitation: The Gold Standard for In-Cell Validation
Co-immunoprecipitation is a powerful technique used to isolate a specific protein and its interacting partners from a cell lysate.[2][3] This method relies on an antibody that specifically targets a protein of interest (the "bait"), which in turn "pulls down" its binding partners (the "prey"). The entire complex is then captured on antibody-binding beads, and the prey proteins are identified by Western blotting or mass spectrometry.[4]
Experimental Protocol: Validating a this compound Binding Partner using Co-Immunoprecipitation
This protocol outlines the steps to validate the interaction between this compound's putative protein target (Protein X) and a potential binding partner (Protein Y) identified in an initial screen.
1. Cell Culture and Lysis:
-
Culture cells that endogenously express both Protein X and Protein Y to a confluence of 80-90%.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to Protein X (the bait) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with a non-specific IgG antibody of the same isotype.
-
Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
3. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
5. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Protein Y (the prey) to confirm its presence in the immunoprecipitated complex.
-
A band corresponding to the molecular weight of Protein Y in the lane with the Protein X IP, but not in the negative control IgG lane, confirms the interaction.
Diagram of the Co-Immunoprecipitation Workflow:
Caption: Workflow for validating a protein-protein interaction using co-immunoprecipitation.
Alternative Methods for Validating Binding Partners
While Co-IP is a robust method, it is important to use orthogonal techniques to strengthen the evidence for a direct interaction. The following are powerful alternatives, each with its own advantages and disadvantages.
Proximity Ligation Assay (PLA)
PLA is an in-situ technique that can detect protein-protein interactions within fixed cells. It provides both qualitative and quantitative data, as well as subcellular localization of the interaction.
-
Principle: Two primary antibodies, raised in different species, recognize the two proteins of interest. Secondary antibodies conjugated to oligonucleotides (PLA probes) bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification. The amplified product is detected by fluorescently labeled probes, appearing as distinct fluorescent spots.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat change that occurs upon binding of two molecules. It is a quantitative method that can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of an interaction in solution.
-
Principle: A solution of one protein (the ligand) is titrated into a solution of the other protein (the macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Surface Plasmon Resonance (SPR)
SPR is another biophysical technique that measures the binding between two molecules in real-time without the need for labels. It provides quantitative data on binding affinity, and association and dissociation kinetics.
-
Principle: One protein (the ligand) is immobilized on a sensor chip. A solution containing the other protein (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Comparison of Validation Methods
The choice of validation method depends on the specific research question, the nature of the proteins involved, and the available resources.
| Feature | Co-Immunoprecipitation | Proximity Ligation Assay (PLA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Antibody-based pulldown of protein complexes | In-situ detection of close proximity using DNA ligation and amplification | Measurement of heat changes upon binding | Real-time detection of mass changes on a sensor surface |
| Interaction Context | In-cell (from lysate) | In-situ (in fixed cells) | In-vitro (purified components) | In-vitro (purified components) |
| Data Output | Qualitative (Western Blot) or Semi-quantitative | Quantitative (number of spots per cell) and localization | Quantitative (Kd, stoichiometry, thermodynamics) | Quantitative (Kd, on/off rates) |
| Strengths | - Validates interactions in a cellular context- Can identify unknown binding partners (with MS) | - High sensitivity and specificity- Provides subcellular localization | - Label-free- Provides thermodynamic data | - Real-time kinetics- High throughput potential |
| Weaknesses | - Prone to non-specific binding- May not detect transient or weak interactions | - Requires specific primary antibodies from different species | - Requires large amounts of pure protein- Low throughput | - One protein must be immobilized- Potential for artifacts from immobilization |
Hypothetical Signaling Pathway for a this compound Target
Assuming "this compound" is a derivative of Doxorubicin, it may interact with proteins involved in cellular stress responses. Doxorubicin is known to affect the Nrf2 signaling pathway, which is a key regulator of antioxidant responses.[5][6][7] The following diagram illustrates a hypothetical pathway where this compound's target (Protein X) modulates the Nrf2 pathway.
Caption: Hypothetical signaling pathway where this compound's target modulates the Nrf2 pathway.
Logical Flow for Validation Strategy
The following diagram outlines a logical approach to validating the binding partners of this compound.
Caption: Logical workflow for validating putative this compound binding partners.
By employing a multi-faceted approach that combines in-cell validation techniques like co-immunoprecipitation with in-vitro biophysical methods, researchers can confidently identify and characterize the true binding partners of this compound, paving the way for a deeper understanding of its biological function.
References
- 1. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 2. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of Dox-btn2 for its Cellular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dox-btn2, a biotinylated derivative of the widely-used anticancer drug Doxorubicin, with alternative cellular probes. It is designed to assist researchers in evaluating the specificity of this compound for its intended molecular targets and to provide the necessary experimental frameworks for such assessments.
Introduction to this compound
This compound is a chemically modified version of Doxorubicin where a biotin molecule is attached, typically at the 3'-NH2 position. This modification serves a dual purpose: it alters the subcellular localization of the drug and provides a handle for affinity-based purification of its interacting partners. Unlike Doxorubicin, which primarily accumulates in the nucleus to intercalate with DNA, this compound exhibits a predominantly cytoplasmic localization. This altered distribution suggests that this compound may have a different spectrum of protein targets compared to its parent compound, making a thorough assessment of its binding specificity crucial for the accurate interpretation of experimental results.
Comparative Analysis of Target Specificity
As an alternative to this compound for cellular imaging and target interaction studies, a fluorescent Doxorubicin analog that retains its nuclear localization can be considered. This allows for a direct comparison between a cytoplasmically localized probe (this compound) and a nuclearly localized version, highlighting the impact of biotinylation and subcellular compartmentalization on target engagement.
The following table summarizes potential protein targets of Doxorubicin, which are consequently candidate targets for this compound. The specificity of this compound for these and other proteins can be determined using the experimental protocols outlined in the subsequent sections.
Table 1: Potential Cellular Targets of Doxorubicin and, by extension, this compound
| Protein Class | Potential Target Proteins | Cellular Function |
| DNA Metabolism | Topoisomerase II alpha (TOP2A) | DNA replication and transcription |
| DNA polymerase | DNA synthesis | |
| RNA polymerases | Transcription | |
| Signal Transduction | Mitogen-activated protein kinase 1 (MAPK1) | Cell proliferation, differentiation, apoptosis |
| RuvB-like AAA ATPase 1 (RUVBL1) | Chromatin remodeling, transcriptional regulation | |
| Chaperones/Stress Response | Heat shock protein 27 (HSP27) | Protein folding, stress resistance |
| Heat shock protein 60 (HSP60) | Mitochondrial protein folding | |
| Calreticulin | Calcium homeostasis, protein folding | |
| Cytoskeletal Proteins | Keratins (e.g., KRT8, KRT18, KRT19) | Intermediate filament formation |
| Metabolic Enzymes | Enolase 1 (ENO1) | Glycolysis |
| Aldolase A (ALDOA) | Glycolysis | |
| Other | Sorcin (SRI) | Calcium homeostasis, multidrug resistance |
This table is compiled from high-throughput screening data for Doxorubicin-binding proteins. The actual binding profile of this compound requires experimental validation.
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of affinity-based proteomics and imaging techniques is recommended.
Protocol 1: Affinity Pull-Down Assay Coupled with Mass Spectrometry
This protocol is the gold standard for identifying the interacting partners of a biotinylated small molecule like this compound.
1. Cell Lysis and Lysate Preparation:
- Culture cells of interest to 80-90% confluency.
- Treat cells with this compound at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO) and a competition control where cells are co-incubated with this compound and an excess of free Doxorubicin.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
2. Affinity Purification:
- Equilibrate streptavidin-conjugated magnetic beads with the lysis buffer.
- Incubate the cell lysate with the equilibrated beads to allow the binding of biotinylated protein-Dox-btn2 complexes.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
- Elute the bound proteins from the beads using a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.
3. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
- Excise unique protein bands from the gel that are present in the this compound lane but absent or reduced in the control lanes.
- Perform in-gel tryptic digestion of the excised protein bands.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins by searching the acquired MS/MS spectra against a protein database.
Protocol 2: Specificity Assessment of a Fluorescent Doxorubicin Analog
For a comparative analysis, the specificity of a fluorescent Doxorubicin analog can be assessed using fluorescence microscopy.
1. Live-Cell Imaging:
- Plate cells on glass-bottom dishes suitable for microscopy.
- Treat the cells with the fluorescent Doxorubicin analog at a concentration optimized for imaging.
- Acquire images using a confocal or high-resolution fluorescence microscope. Doxorubicin and its analogs typically have an excitation maximum around 480 nm and an emission maximum around 590 nm.
2. Co-localization Analysis:
- To investigate the interaction with specific subcellular compartments or proteins, co-stain the cells with fluorescent markers for organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) or with fluorescently tagged antibodies against proteins of interest.
- Acquire multi-channel fluorescence images.
- Quantify the degree of co-localization between the fluorescent Doxorubicin analog and the specific markers using image analysis software. A high degree of co-localization suggests a potential interaction.
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound specificity and a hypothetical signaling pathway that could be affected by its cytoplasmic targets.
Comparative Analysis of Dox-btn2 and Other Doxorubicin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Dox-btn2, a biotinylated doxorubicin derivative, with its parent compound, doxorubicin, and other notable derivatives. This document synthesizes experimental data on their efficacy, mechanisms of action, and toxicity profiles, offering insights into their potential therapeutic applications.
Doxorubicin, a cornerstone of chemotherapy for decades, is a potent anthracycline antibiotic used in the treatment of a wide array of cancers. Its efficacy, however, is often curtailed by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance. These limitations have spurred the development of numerous doxorubicin derivatives and drug delivery systems aimed at enhancing anti-tumor activity while mitigating adverse effects. Among these is this compound, a derivative where biotin is conjugated to the 3'-NH2 position of the doxorubicin molecule.
Executive Summary of Comparative Performance
This guide will delve into the nuances of how the structural modification in this compound and other derivatives impacts their biological activity. A key differentiator for this compound is its altered subcellular localization. Unlike doxorubicin, which primarily accumulates in the nucleus to exert its cytotoxic effects through DNA intercalation and topoisomerase II inhibition, this compound is predominantly found in the cytoplasm. This fundamental shift in localization dramatically influences its primary mechanism of action and overall cytotoxicity. While direct biotinylation, as in this compound, has been shown to significantly reduce the cytotoxic potency of doxorubicin, the attachment of biotin has also been ingeniously exploited for targeted drug delivery systems. These systems utilize biotin as a targeting moiety to home in on cancer cells that overexpress biotin receptors, thereby offering a potential strategy to overcome drug resistance and reduce off-target toxicity.
Data Presentation: Doxorubicin Derivatives at a Glance
The following tables summarize key quantitative data comparing doxorubicin, this compound (and biotinylated doxorubicin as a proxy), and other representative doxorubicin derivatives.
| Compound | Primary Subcellular Localization | Primary Mechanism of Action | Reported Cytotoxicity (IC50) | Key Advantages | Key Disadvantages |
| Doxorubicin | Nucleus[1] | DNA intercalation, Topoisomerase II inhibition[2] | Varies by cell line (e.g., ~27 nM in MCF7)[3] | Broad-spectrum anti-tumor activity | Cardiotoxicity, multidrug resistance[4] |
| This compound / Biotinylated Doxorubicin | Cytoplasm[1] | Impaired nuclear activity; potential for targeted delivery | Significantly higher than Doxorubicin (e.g., 78-fold increase)[5] | Useful for cell imaging; potential for targeted delivery | Reduced intrinsic cytotoxicity[5] |
| Liposomal Doxorubicin (e.g., Doxil®) | Tumor tissue (enhanced permeability and retention effect) | Same as Doxorubicin | Similar to or slightly higher than Doxorubicin | Reduced cardiotoxicity, longer circulation time | Hand-foot syndrome, infusion reactions |
| Epirubicin | Nucleus | DNA intercalation, Topoisomerase II inhibition | Similar to Doxorubicin | Potentially lower cardiotoxicity than Doxorubicin | Still associated with cardiotoxicity and myelosuppression |
| Biotin-Targeted Doxorubicin Nanoparticles | Tumor cells (receptor-mediated endocytosis) | Same as Doxorubicin | Lower than Doxorubicin in resistant cells (e.g., 136-fold lower in MCF-7/ADR)[6] | Overcomes multidrug resistance, targeted delivery[6] | Complexity of formulation, potential immunogenicity |
In Vitro Cytotoxicity of Doxorubicin vs. Biotin-Targeted Doxorubicin Nanoparticles
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| MCF-7 (Doxorubicin-sensitive) | Doxorubicin | ~0.05 | [6] |
| Biotin-Targeted Doxorubicin Nanoparticles (BNDQ) | ~0.05 | [6] | |
| MCF-7/ADR (Doxorubicin-resistant) | Doxorubicin | ~35.36 | [6] |
| Biotin-Targeted Doxorubicin Nanoparticles (BNDQ) | 0.26 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., MCF-7, MCF-7/ADR) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the doxorubicin derivatives (e.g., Doxorubicin, this compound, nanoparticle formulations) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cellular Uptake and Subcellular Localization (Confocal Microscopy)
This protocol allows for the visualization of the intracellular distribution of fluorescent compounds like doxorubicin and its derivatives.
-
Cell Culture: Cells are grown on glass coverslips in a petri dish.
-
Compound Incubation: The cells are incubated with a fluorescently active compound (e.g., Doxorubicin, this compound) at a specific concentration and for a defined time.
-
Cell Staining (Optional): To visualize specific organelles, cells can be co-stained with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).
-
Fixation and Mounting: The cells are washed with phosphate-buffered saline (PBS), fixed with a suitable fixative (e.g., 4% paraformaldehyde), and mounted on a microscope slide.
-
Imaging: The slides are observed under a confocal laser scanning microscope. The fluorescence of the doxorubicin derivative is captured and can be merged with images from organelle-specific stains to determine its subcellular localization.
Mandatory Visualizations
Figure 1. Experimental workflow for comparative analysis of doxorubicin derivatives.
Figure 2. Contrasting mechanisms of action of doxorubicin and its derivatives.
Conclusion
The biotinylated doxorubicin derivative, this compound, represents a significant structural modification of the parent drug, leading to a profound alteration in its subcellular distribution and a consequent reduction in its intrinsic cytotoxicity. This makes it a valuable tool for cellular imaging and for studying drug-protein interactions within the cytoplasm. While the direct therapeutic potential of this compound may be limited due to its impaired nuclear localization, the principle of biotinylation has been effectively harnessed in the development of targeted drug delivery systems. Biotin-conjugated nanoparticles carrying doxorubicin have demonstrated the ability to overcome multidrug resistance and enhance anti-tumor efficacy in preclinical models by targeting cancer cells that overexpress biotin receptors. This targeted approach holds promise for improving the therapeutic index of doxorubicin, a goal that continues to drive innovation in the design of novel doxorubicin derivatives. Further research is warranted to fully elucidate the therapeutic potential of precisely engineered biotin-doxorubicin conjugates and to translate these findings into clinical applications.
References
- 1. This compound|CAS 3026061-31-1 |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonaqueous biocatalytic synthesis of new cytotoxic doxorubicin derivatives: exploiting unexpected differences in the regioselectivity of salt-activated and solubilized subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced therapeutic efficacy of doxorubicin against multidrug-resistant breast cancer with reduced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery via avidin fusion protein: intracellular fate of biotinylated doxorubicin derivative and cellular uptake kinetics and biodistribution of biotinylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dox-btn2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dox-btn2. The following procedural steps and data are derived from the product's Safety Data Sheet (SDS) to ensure safe laboratory practices.
Compound Information: this compound is identified as a biotinylated derivative of Doxorubicin, a potent compound used in cell imaging.[1] While Doxorubicin is known to accumulate in the nucleus, this compound is primarily found in the cytoplasm.[1]
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
It is important to note that this compound is a derivative of Doxorubicin, a compound with known carcinogenic, mutagenic, and reproductive toxicity. Therefore, handling this compound with the highest degree of caution is imperative.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.[2]
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (chemically resistant). |
| Skin and Body | Impervious clothing, such as a lab coat. |
| Respiratory | A suitable respirator should be used. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Safe Handling:
-
Avoid inhalation of dust or aerosols.[2]
-
Prevent contact with eyes and skin.[2]
-
Work exclusively in areas with adequate exhaust ventilation, such as a chemical fume hood.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly after handling the compound.[2]
Storage Conditions:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Storage Temperatures:
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
